Ibuprofen piconol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pyridin-2-ylmethyl 2-[4-(2-methylpropyl)phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-14(2)12-16-7-9-17(10-8-16)15(3)19(21)22-13-18-6-4-5-11-20-18/h4-11,14-15H,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEWLPOYLGNNHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)OCC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023140 | |
| Record name | Ibuprofen piconol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64622-45-3 | |
| Record name | Ibuprofen piconol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64622-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ibuprofen piconol [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064622453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ibuprofen piconol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16887 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ibuprofen piconol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-pyridylmethyl 2-(4-isobutylphenyl)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.054 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IBUPROFEN PICONOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0F91K5U4N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Green Synthesis of Ibuprofen Piconol Using Solid Catalysts
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the green chemistry approach to synthesizing Ibuprofen piconol, a topical anti-inflammatory agent, utilizing solid catalysts. This method presents a significant improvement over traditional synthetic routes by enhancing atom economy, reducing hazardous waste, and simplifying the overall process.
Introduction: The Need for a Greener Synthesis
This compound, the 2-picolyl ester of ibuprofen, is an effective topical agent for treating inflammatory conditions like acne.[1][2] The conventional synthesis method involves a two-step process starting with the conversion of ibuprofen to its acid chloride using hazardous reagents like thionyl chloride, followed by esterification with 2-picolyl alcohol (also referred to as piconol or pyridine 2-methanol).[1][3] This traditional route suffers from poor atom economy, calculated to be around 68%, and generates toxic byproducts, posing environmental and safety concerns.[1][2]
The principles of green chemistry call for the development of cleaner, more efficient, and environmentally benign chemical processes.[1][2][4] In the context of this compound synthesis, this translates to a one-step direct esterification process using a recyclable solid catalyst, which minimizes waste and avoids the use of harsh chemicals.[1][2]
The Solid Catalyst Approach: Direct Esterification
A significant advancement in the synthesis of this compound is the direct condensation reaction between ibuprofen and 2-picolyl alcohol using environmentally benign solid catalysts.[1][2] This one-step procedure dramatically improves the atom economy to as high as 94% and simplifies the production process.[1][2][5]
The reaction involves heating ibuprofen and 2-picolyl alcohol in the presence of a solid acid catalyst in a suitable solvent, with the continuous removal of water formed during the reaction.
Reaction Scheme:
Ibuprofen + 2-Picolyl Alcohol --(Solid Catalyst)--> this compound + H₂O
Various solid catalysts, such as montmorillonite K-10 clay and acid resins like Amberlyst-15, have been successfully employed to facilitate this transformation.[1]
Quantitative Data and Catalyst Performance
The choice of catalyst and solvent significantly impacts the reaction's efficiency. The following table summarizes the performance of different solid catalysts in the synthesis of this compound.
| Catalyst | Solvent | Reaction Time (h) | Yield (%) | Atom Economy (%) | Reference |
| Montmorillonite K-10 | Toluene | 18 | 97 | 94 | [1][2] |
| Montmorillonite K-10 | Xylene | 18 | 85 | 94 | [1] |
| Amberlyst-15 | Toluene | 24 | 60 | 94 | [1] |
| Indian 130 Resin | Toluene | 24 | 55 | 94 | [1] |
| Indian 140 Resin | Toluene | 24 | 50 | 94 | [1] |
| Traditional Method | - | - | - | 68 | [1][2] |
As the data indicates, montmorillonite K-10 clay in refluxing toluene provides the highest yield, demonstrating its superior catalytic activity for this esterification.[1] While acid resins also catalyze the reaction, they result in lower yields and may require longer reaction times.[1]
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound using the most effective solid catalyst identified, montmorillonite K-10.
4.1. Materials and Equipment
-
Reactants: Ibuprofen, 2-Picolyl alcohol (piconol)
-
Catalyst: Montmorillonite K-10 clay (20% w/w with respect to ibuprofen)
-
Solvent: Toluene
-
Reagents for Workup: Sodium bicarbonate solution, Oxalic acid solution
-
Equipment: Round-bottom flask, reflux condenser with a Dean-Stark apparatus, heating mantle, magnetic stirrer, filtration apparatus, rotary evaporator, distillation apparatus.
4.2. Synthesis Procedure
-
Charging the Reactor: A round-bottom flask is charged with Ibuprofen (4.1 g, 20 mmol), 2-picolyl alcohol (2.4 g, 22 mmol), montmorillonite K-10 clay (0.82 g, 20% w/w of ibuprofen), and toluene.[1]
-
Reaction: The mixture is heated to reflux for 18 hours with continuous stirring.[1] Water produced during the esterification is collected and removed using a Dean-Stark apparatus.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).[1]
-
Catalyst Removal: After the reaction is complete, the mixture is cooled to room temperature. The solid montmorillonite K-10 catalyst is removed by filtration.[1]
-
Workup: The filtrate is transferred to a separatory funnel and washed sequentially with a sodium bicarbonate solution and an oxalic acid solution to remove any unreacted ibuprofen and other impurities.[1]
-
Isolation and Purification: The organic layer is collected and concentrated under reduced pressure using a rotary evaporator to remove the toluene.[1] The resulting crude product is then purified by distillation to yield pure this compound (5.7 g, 97% yield).[1]
Diagrams and Workflows
5.1. Reaction Mechanism
The synthesis of this compound via this green chemistry approach follows a classic Fischer esterification mechanism, catalyzed by the solid acid.
Caption: Fischer esterification mechanism for this compound synthesis.
5.2. Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for green synthesis of this compound.
Conclusion and Future Outlook
The use of solid catalysts, particularly montmorillonite K-10 clay, offers a highly efficient, environmentally friendly, and economically viable route for the synthesis of this compound.[1] This green chemistry approach significantly increases atom economy, eliminates the need for hazardous reagents, and simplifies the purification process. The ability to easily filter and potentially reuse the solid catalyst further enhances the sustainability of this method.
Future research could focus on optimizing reaction conditions for even shorter times, exploring a wider range of recyclable solid acid catalysts, and developing a continuous flow process to further improve the efficiency and scalability of this green synthesis. This methodology serves as a prime example of applying green chemistry principles to pharmaceutical manufacturing, leading to safer and more sustainable processes.
References
Preformulation studies of Ibuprofen piconol for topical delivery
An In-depth Technical Guide to the Preformulation Studies of Ibuprofen Piconol for Topical Delivery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential preformulation studies for this compound, a non-steroidal anti-inflammatory drug (NSAID) intended for topical application. This compound, the 2-pyridinylmethyl ester of ibuprofen, is a prodrug that is rapidly converted to its active parent compound, ibuprofen, upon topical application.[1] Understanding its physicochemical properties is paramount for the development of a stable, effective, and safe topical drug product.
Physicochemical Characterization
This compound is a pale yellow, clear, slightly viscous, and oily liquid at room temperature.[2] It is odorless with a bitter taste.[2] Unlike its parent compound, ibuprofen, which is a crystalline solid, this compound exists as a liquid that tends to form a glass upon cooling rather than a crystalline solid.[2]
Physical Properties
A summary of the key physical properties of this compound is presented in Table 1. These parameters are fundamental for the design of a suitable topical formulation, influencing factors such as spreadability, texture, and the manufacturing process.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Appearance | Pale yellow, clear, slightly viscous liquid | [2] |
| Odor | Odorless | [2] |
| Boiling Point | 178°C at 1 mm Hg | [2] |
| Specific Gravity | 1.0483 | [2] |
| Viscosity | 43.3 cS | [2] |
| Hygroscopicity | Slightly hygroscopic | [2] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical determinant of its formulation feasibility and bioavailability. This compound is a lipophilic molecule that strongly partitions into the oil phase.[1][2] Its solubility in a range of pharmaceutically relevant solvents is summarized in Table 2.
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | 16.5 ppm (very limited) | [1][2] |
| Glycerol | 16.4 mg/mL (modest) | [1][2] |
| Propylene Glycol | Miscible | [2] |
| Ethanol | Miscible | [2] |
| Isopropyl Myristate | Miscible | [2] |
| Mineral Oil | Miscible | [2] |
| Silicone Fluids | Immiscible | [2] |
| DMSO | ≥ 50 mg/mL | [1] |
Partition Coefficient
The partition coefficient (Log P) is a measure of a drug's lipophilicity and is a key predictor of its ability to permeate the skin barrier. A high Log P value indicates a greater affinity for the lipid-rich stratum corneum. The calculated Log P for this compound is 4.39, indicating its strong lipophilic nature.[3]
Table 3: Partition Coefficient of this compound
| Parameter | Value | Reference |
| Log P (calculated) | 4.39 | [3] |
Stability Profile
Stability studies are essential to determine the shelf-life of the drug substance and the final product. This compound is a chemically stable molecule under typical storage conditions.[2]
pH Stability
This compound is stable in the pH range of 2.5 to 8.0.[2] Ester hydrolysis occurs at pH values below 2.5 and above 8.0.[2]
Photostability and Thermal Stability
Exposure to light and heat can cause some darkening of the bulk drug material, but this does not significantly affect its potency or lead to a rapid increase in impurities.[2] Standard precautions for storage and handling are sufficient.[2]
Stability in Formulations
The stability of this compound in cream and ointment formulations has been evaluated. After 6 months of storage, an ointment formulation showed less than 3% degradation, while a cream formulation exhibited insignificant degradation.[2][4]
Incompatibility
This compound has been observed to degrade in the presence of certain metal ions, particularly Cu(II) and Zn(II).[2] This suggests that packaging materials and excipients should be carefully selected to avoid contact with these metals.
Experimental Protocols
The following sections detail the methodologies for the key preformulation experiments.
Determination of Physical Properties
-
Specific Gravity: Determined using a pycnometer according to the methods outlined in the Japanese Pharmacopoeia.[2]
-
Viscosity: Measured using a viscometer, with the specific method also following the Japanese Pharmacopoeia, yielding a result in centistokes (cS).[2]
-
Hygroscopicity: Assessed by storing the drug at 30°C across a range of relative humidities (32.4% to 100%) for 200 hours and analyzing the water content.[2]
Solubility Determination
A saturated solution of this compound is prepared by adding an excess amount of the drug to the solvent of interest. The mixture is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of this compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Partition Coefficient (Shake-Flask Method)
-
Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.
-
Dissolve a known amount of this compound in the aqueous phase.
-
Add an equal volume of the n-octanol phase.
-
The mixture is shaken for a predetermined period to allow for partitioning equilibrium to be reached.
-
The two phases are then separated, and the concentration of this compound in each phase is quantified by HPLC.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. Log P is the logarithm of this value.
Stability-Indicating HPLC Method
A reverse-phase HPLC method with UV detection is a common approach for the quantification of this compound and its degradation products.
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). The exact ratio is optimized to achieve good separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 222 nm).
-
Forced Degradation Studies: To validate the stability-indicating nature of the method, the drug is subjected to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products. The method should be able to resolve the parent drug peak from any degradation product peaks.
In Vitro Skin Permeation Study (Franz Diffusion Cell)
-
Excised human or animal skin is mounted on a Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
The receptor compartment is filled with a suitable receptor medium (e.g., phosphate-buffered saline with a solubilizing agent) and maintained at a constant temperature (typically 32°C) to mimic skin surface temperature.
-
A known amount of the this compound formulation is applied to the skin surface in the donor compartment.
-
At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh receptor medium.
-
The concentration of this compound (or its active metabolite, ibuprofen) in the collected samples is quantified by HPLC.
-
The cumulative amount of drug permeated per unit area is plotted against time to determine the permeation profile and calculate the flux.
Visualizations
Preformulation Study Workflow
The following diagram illustrates a typical workflow for the preformulation studies of a topical liquid drug like this compound.
Caption: Workflow for Preformulation Studies of this compound.
Topical NSAID Signaling Pathway
Ibuprofen, the active metabolite of this compound, exerts its anti-inflammatory effect by inhibiting the cyclooxygenase (COX) enzymes. This pathway is depicted below.
Caption: Mechanism of Action of Ibuprofen via COX Inhibition.
References
Physicochemical Characteristics of Ibuprofen Piconol Liquid Form: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibuprofen piconol is the 2-pyridylmethyl ester of ibuprofen, a well-established non-steroidal anti-inflammatory drug (NSAID).[1] It is formulated as a liquid for topical application, primarily for the relief of thermal burns and sunburn.[2][3] As a prodrug, this compound is designed to facilitate topical delivery, whereupon it is rapidly converted in vivo to its active moiety, ibuprofen.[2] The efficacy and stability of its liquid formulation are intrinsically linked to its physicochemical properties.
This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound in its liquid form. It includes quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows to support research and development efforts.
General Physicochemical Properties
This compound is a colorless to light yellow, chemically stable, and slightly hygroscopic liquid at room temperature.[1][2] A summary of its fundamental properties is presented in Table 1.
Table 1: General Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₁₉H₂₃NO₂ | [2][4] |
| Molecular Weight | 297.39 g/mol | [2][4] |
| CAS Number | 64622-45-3 | [2][4] |
| Appearance | Colorless to light yellow liquid | [2] |
| Density / Specific Gravity | 1.0971 g/cm³ / 1.0483 | [1][2] |
| Viscosity | 43.3 cS |[1] |
Solubility Profile
The solubility of a topical agent is critical for formulation development, influencing drug release and skin permeation. This compound is characterized by its lipophilic nature, showing high miscibility with non-polar organic solvents and very limited solubility in water.[1][2]
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
|---|---|---|
| Water | 16.5 ppm (very limited) | [1][2] |
| Glycerol | 16.4 mg/mL (modest) | [1][2] |
| DMSO | ≥ 50 mg/mL | [5] |
| Ethanol | Miscible | [1] |
| Propylene Glycol | Miscible | [1] |
| Isopropyl Myristate | Miscible | [1] |
| Vegetable Oils | Miscible | [1] |
| Hexane | Miscible | [1] |
| Silicone Fluids | Immiscible |[1][2] |
The low aqueous solubility is expected, as the piconol ester form is less polar than the parent ibuprofen acid.[1] An increase in water solubility is observed at a pH below 4.0, which is attributed to the acid-base properties of the molecule, corresponding to a pKa of 3.8.[1]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The saturation shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[6]
Methodology:
-
Preparation: Add an excess amount of this compound to a vial containing the solvent of interest (e.g., water, glycerol, buffer solution). The presence of undissolved liquid drug confirms that a saturated solution will be achieved.[7][8]
-
Equilibration: Seal the vials and place them in a mechanical shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6]
-
Phase Separation: After equilibration, cease agitation and allow the samples to stand. Separate the undissolved drug from the saturated solution via centrifugation (e.g., 5000 rpm for 15 minutes).[6][9]
-
Sampling: Carefully withdraw an aliquot from the clear supernatant of the solvent phase.[9]
-
Quantification: Dilute the aliquot as necessary and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6][10][11]
Caption: Experimental workflow for the shake-flask solubility test.
Partitioning Behavior
This compound is a lipophilic molecule that strongly partitions into the oil phase, a characteristic that is advantageous for its formulation in topical creams and ointments.[1][2] This property is quantified by the n-octanol/water partition coefficient (Log P), which is a critical parameter in predicting skin permeation. While a specific Log P value is not cited in the provided literature, the qualitative description of its partitioning behavior is consistently reported.[1][2][12]
Experimental Protocol: Partition Coefficient Determination (Shake-Flask Method)
The shake-flask method is the standard OECD guideline procedure for determining the partition coefficient.[13][14]
Methodology:
-
Solvent Preparation: Pre-saturate n-octanol with water (or an appropriate buffer) and vice-versa by shaking them together for 24 hours, followed by a separation period.[13][15]
-
Test Preparation: Prepare a stock solution of this compound in n-octanol. Add the stock solution and the pre-saturated aqueous phase to a centrifuge tube at a defined volume ratio.[9]
-
Equilibration: Agitate the tubes to allow for partitioning between the two phases until equilibrium is reached. A common procedure is 100 rotations over 5 minutes.[9][15]
-
Phase Separation: Centrifuge the tubes to achieve a clear separation of the n-octanol and aqueous layers.[9]
-
Analysis: Sample both phases and determine the concentration of this compound in each layer using a suitable analytical technique like HPLC.[9][13]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The value is typically reported as its base-10 logarithm (Log P).[16]
Caption: Experimental workflow for Log P determination via shake-flask.
Chemical Stability
This compound is reported to be a chemically stable drug.[1][2] However, its stability is influenced by pH, the presence of metal ions, and anticoagulants in biological matrices.
-
pH Stability: The ester linkage is susceptible to hydrolysis at pH values below 2.5 and above 8.0, but the compound is stable between these values.[1]
-
Metal Ions: The drug degrades in the presence of certain metal ions, particularly Cu(II) and Zn(II).[1][12]
-
Hygroscopicity: It is slightly hygroscopic, but moisture uptake is minimal at relative humidities below 50%.[1]
-
Biological Stability: The hydrolysis half-life in plasma is significantly affected by the type of anticoagulant used, indicating enzymatic degradation.[2]
Table 3: Hydrolysis Half-Life (t₁₂) of this compound in Plasma with Different Anticoagulants
| Condition | Half-Life (t₁₂) | Reference(s) |
|---|---|---|
| No Anticoagulant | 2.5 hours | [2] |
| Citrate | 8.0 hours | [2] |
| Heparin | 15.5 hours | [2] |
| EDTA | 161.8 hours |[2] |
Experimental Protocol: Solution Stability Assessment
This protocol outlines a general method for assessing the chemical stability of this compound in solution under various conditions (e.g., different pH values, temperatures).
Methodology:
-
Sample Preparation: Prepare solutions of this compound at a known concentration in various aqueous buffers (e.g., pH 2, 4, 7, 9) or relevant formulations.
-
Storage: Store the prepared solutions under controlled conditions. For accelerated stability studies, elevated temperatures (e.g., 40°C, 50°C, 60°C) are used.[17] Samples should also be stored under intended storage conditions (e.g., 4°C, 25°C).[18]
-
Time-Point Sampling: At specified time intervals (e.g., 0, 1, 3, 7, 14, 30 days), withdraw aliquots from each sample.
-
Analysis: Immediately analyze the samples to quantify the remaining concentration of this compound and identify any major degradation products. A stability-indicating HPLC method is required, which can resolve the parent drug from its degradants.[11]
-
Data Analysis: Plot the concentration of this compound versus time. Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant (k) and shelf-life (t₉₀) or half-life (t₁₂) under each condition.[17]
Mechanism of Action
This compound acts as a prodrug.[2] Following topical administration, it is rapidly hydrolyzed in vivo to release ibuprofen and 2-pyridinemethanol. The pharmacological activity is derived from ibuprofen, which is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[19][20][21] By inhibiting these enzymes, ibuprofen blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[19][22][[“]]
Caption: Ibuprofen inhibits COX enzymes, blocking prostaglandin synthesis.
Conclusion
This compound is a lipophilic liquid prodrug with well-defined physicochemical properties that favor its use in topical formulations. Its high miscibility in organic solvents and strong partitioning into oil phases are ideal for cream and ointment bases. While chemically stable under neutral pH conditions, formulators must consider its susceptibility to hydrolysis at acidic and basic extremes and its degradation in the presence of certain metal ions. The rapid in vivo conversion to ibuprofen ensures the targeted delivery of the active anti-inflammatory agent. The data and protocols presented in this guide serve as a comprehensive resource for the continued development and analysis of this compound formulations.
References
- 1. tandfonline.com [tandfonline.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. This compound | CAS 64622-45-3 | LGC Standards [lgcstandards.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. ijbpas.com [ijbpas.com]
- 11. ukaazpublications.com [ukaazpublications.com]
- 12. Preformulation characterization of topical this compound | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 13. enfo.hu [enfo.hu]
- 14. oecd.org [oecd.org]
- 15. 40 CFR § 799.6755 - TSCA partition coefficient (n-octanol/water), shake flask method. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 16. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 17. asianpubs.org [asianpubs.org]
- 18. Stability of Ibuprofen Solutions in Normal Saline or 5% Dextrose in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 19. news-medical.net [news-medical.net]
- 20. ClinPGx [clinpgx.org]
- 21. go.drugbank.com [go.drugbank.com]
- 22. Ibuprofen - Wikipedia [en.wikipedia.org]
- 23. consensus.app [consensus.app]
Methodological & Application
HPLC analytical method for Ibuprofen piconol quantification
An HPLC Analytical Method for the Quantification of Ibuprofen Piconol
This document outlines a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound in pharmaceutical formulations. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable and accurate method for quality control and research purposes.
Introduction
This compound is an ester of ibuprofen with piconol, developed to enhance the topical delivery of ibuprofen. Accurate quantification of this active pharmaceutical ingredient (API) is crucial for ensuring the quality, efficacy, and safety of the final product. This application note provides a detailed reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The method is based on established principles for the analysis of ibuprofen and its derivatives.[1][2]
Experimental
A standard HPLC system equipped with a UV detector is suitable for this analysis. The chromatographic conditions are summarized in Table 1.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and Water (containing 0.1% phosphoric acid) in a 60:40 v/v ratio.[3][4] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL.[1][5] |
| Column Temperature | Ambient (approximately 25°C) |
| UV Detection | 222 nm.[1] |
| Run Time | 10 minutes |
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate for 10 minutes to ensure complete dissolution.[5][6]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
For a cream or gel formulation:
-
Accurately weigh a portion of the formulation equivalent to 10 mg of this compound into a 50 mL centrifuge tube.
-
Add 25 mL of the mobile phase and vortex for 5 minutes to disperse the sample.
-
Sonicate the sample for 15 minutes to extract the active ingredient.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[5][6]
-
Further dilute with the mobile phase if necessary to bring the concentration within the calibration range.
Method Validation Summary
The proposed method should be validated according to ICH guidelines.[7] A summary of typical validation parameters is presented in Table 2.
Table 2: Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Example Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0%.[2] | 99.5% - 101.2% |
| Precision (% RSD) | ≤ 2.0%.[1] | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.2 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1.[4] | 0.7 µg/mL |
| Specificity | No interference from placebo or degradation products | Peak purity > 99% |
| Robustness | % RSD ≤ 2.0% for deliberate small changes in method parameters.[1] | Complies |
Results and Discussion
A typical chromatogram would show a well-resolved peak for this compound. The retention time is expected to be in the range of 5-8 minutes under the specified conditions. The quantification is performed by integrating the peak area and comparing it against a calibration curve constructed from the standard solutions.
Experimental Workflow Diagram
Caption: HPLC analysis workflow for this compound quantification.
Detailed Experimental Protocol
6.1. Mobile Phase Preparation (1 L)
-
Measure 600 mL of HPLC-grade acetonitrile into a 1 L graduated cylinder.
-
Measure 400 mL of HPLC-grade water into a separate 1 L graduated cylinder.
-
Carefully add 1.0 mL of phosphoric acid to the water.
-
Combine the acetonitrile and acidified water in a 1 L solvent bottle.
-
Mix thoroughly and degas the solution for 15 minutes using sonication or vacuum filtration.
6.2. System Suitability Before starting the analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.
-
Inject the mobile phase as a blank to ensure a clean baseline.
-
Inject a working standard solution (e.g., 20 µg/mL) five times.
-
Calculate the relative standard deviation (% RSD) for the peak area and retention time. The % RSD should be less than 2.0%.
6.3. Calibration
-
Inject each of the working standard solutions in ascending order of concentration.
-
Generate a calibration curve by plotting the peak area versus the concentration of this compound.
-
Perform a linear regression analysis and determine the correlation coefficient (R²), which should be ≥ 0.999.
6.4. Analysis of Samples
-
Inject the prepared sample solutions.
-
Record the chromatograms and integrate the peak area for this compound.
-
Calculate the concentration of this compound in the sample using the equation from the linear regression of the calibration curve.
Conclusion
The described RP-HPLC method is a straightforward and reliable approach for the quantification of this compound in pharmaceutical preparations. The method is based on common analytical practices for ibuprofen and can be readily implemented in a quality control or research laboratory.[1][4] Proper method validation must be performed to ensure its suitability for the intended application.
References
- 1. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. Ibuprofen Assay Method Reproducibility with HPLC - AppNote [mtc-usa.com]
- 6. mtc-usa.com [mtc-usa.com]
- 7. longdom.org [longdom.org]
Synthesis of Ibuprofen Piconol via Steglich Esterification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Ibuprofen piconol, an ester of the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen. The synthesis is achieved through a Steglich esterification reaction, a mild and efficient method utilizing N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[1][2][3] This method avoids the use of harsh reagents like thionyl chloride, making it a safer and more environmentally friendly approach.[4][5] The protocol outlines the reaction setup, purification process, and provides quantitative data from representative synthesis examples.
Introduction
Ibuprofen is a widely used NSAID for the management of pain and inflammation. Esterification of Ibuprofen to form prodrugs like this compound can potentially alter its pharmacokinetic properties, such as bioavailability and side-effect profile. The Steglich esterification is a well-established method for forming esters from carboxylic acids and alcohols under mild conditions, making it suitable for complex molecules.[1][2][3] This reaction proceeds through the activation of the carboxylic acid group of Ibuprofen by DCC, forming an O-acylisourea intermediate.[3] The catalyst, DMAP, then facilitates the nucleophilic attack of the hydroxyl group of 2-(hydroxymethyl)pyridine (piconol) on the activated acyl group, yielding the desired ester and the insoluble byproduct, dicyclohexylurea (DCU).[3]
Signaling Pathway of Steglich Esterification
Caption: Mechanism of DCC/DMAP-mediated Steglich Esterification.
Experimental Protocol
This protocol is based on established synthesis methods for this compound.[4][5]
Materials:
-
Ibuprofen
-
2-(Hydroxymethyl)pyridine (Piconol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve Ibuprofen in anhydrous dichloromethane.
-
Add 2-(hydroxymethyl)pyridine, DCC, and a catalytic amount of DMAP to the solution.
-
Reaction: Stir the mixture at room temperature (20-25°C) for 12-24 hours.[4][5] A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate sequentially with a 5% sodium bicarbonate solution and then with purified water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Remove the solvent from the dried organic layer using a rotary evaporator.
-
The crude product is then purified by vacuum distillation to yield pure this compound.[4]
-
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the quantitative data from two representative synthesis examples found in the literature.[4]
| Parameter | Example 1 | Example 2 |
| Reactants | ||
| Ibuprofen | 206g | 197g |
| 2-(Hydroxymethyl)pyridine | 109g | 123g |
| DCC | 206g | 199g |
| DMAP | 4.0g | 4.3g |
| Solvent | ||
| Type | Dichloromethane | Acetone |
| Volume | 2500ml | 2500ml |
| Reaction Conditions | ||
| Temperature | 20-25°C | 20-25°C |
| Time | 12h | 12h |
| Product | ||
| This compound Yield | 276g (94%) | 276g (94%) |
| Boiling Point | 171-173°C / 0.133kPa | 171-173°C / 0.133kPa |
Discussion
The synthesis of this compound using DCC and DMAP is a high-yield and straightforward procedure.[4] The reaction proceeds under mild, room temperature conditions, which is advantageous for preventing degradation of the reactants and product. The primary challenge in this synthesis is the removal of the dicyclohexylurea (DCU) byproduct. As DCU is largely insoluble in many organic solvents, it can be effectively removed by filtration. However, for complete removal, careful washing of the organic phase is necessary. The use of alternative carbodiimide coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can simplify the purification process as the corresponding urea byproduct is water-soluble and can be easily removed by aqueous extraction.
Conclusion
The DCC/DMAP-mediated Steglich esterification is an effective and robust method for the synthesis of this compound, providing high yields under mild reaction conditions. This protocol serves as a comprehensive guide for researchers and professionals in the field of drug development and organic synthesis. The provided workflow and quantitative data offer a clear and reproducible framework for the successful synthesis of this Ibuprofen derivative.
References
- 1. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 2. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. CN103664752A - Synthesis process for this compound - Google Patents [patents.google.com]
- 5. CN102304081A - Green synthesis method for this compound and medicinal preparation thereof - Google Patents [patents.google.com]
Application Notes and Protocols for Transdermal Patch Formulation and Evaluation with Ibuprofen Piconol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation and evaluation of transdermal patches containing Ibuprofen Piconol. The following sections detail the necessary materials, equipment, and step-by-step instructions for the successful development and characterization of a matrix-type transdermal drug delivery system.
Introduction
This compound, a non-steroidal anti-inflammatory drug (NSAID), is a promising candidate for transdermal delivery to provide localized pain relief and reduce the systemic side effects associated with oral administration.[1][2] Transdermal patches offer a non-invasive method for controlled drug release over an extended period, aiming to improve patient compliance and therapeutic outcomes.[3] This document outlines the formulation of a matrix-type transdermal patch, where the drug is uniformly dispersed within a polymer matrix, and the subsequent evaluation of its physicochemical and performance characteristics.
Formulation of this compound Transdermal Patches
The formulation of a transdermal patch involves the careful selection of polymers, plasticizers, and permeation enhancers to achieve desired adhesion, flexibility, and drug release characteristics. The solvent casting method is a common and effective technique for preparing these patches.[4]
Materials and Equipment
-
Active Pharmaceutical Ingredient (API): this compound
-
Polymers: Ethylcellulose (EC), Polyvinylpyrrolidone (PVP)[1]
-
Plasticizer: Polyethylene Glycol (PEG)[1]
-
Solvents: Toluene, Ethanol[1]
-
Permeation Enhancer (Optional): Menthol, Oleic Acid, Allantoin[5][6][7]
-
Equipment: Magnetic stirrer, Sonicator, Petri dishes with aluminum foil lining, Digital weighing balance, Micropipettes, Ointment sheet.
Experimental Protocol: Solvent Casting Method
-
Accurately weigh the required quantities of Ethylcellulose and PVP and dissolve them in ethanol. Allow the solution to swell for approximately 15 minutes.[1]
-
In a separate container, dissolve the weighed amount of this compound in toluene.[1]
-
Add the this compound solution to the polymer solution.[1]
-
Incorporate the plasticizer (PEG) into the mixture and stir continuously using a magnetic stirrer until a homogeneous solution is formed.[1]
-
Sonicate the resulting solution for approximately 10 minutes to remove any entrapped air bubbles.[1]
-
Carefully pour the solution into a petri dish lined with aluminum foil.[1]
-
Allow the solvent to evaporate at room temperature for 8 to 12 hours.[1]
-
Once the patch is formed, carefully remove it from the petri dish and cut it into the desired size for further evaluation.
Evaluation of Transdermal Patches
A series of evaluations are crucial to ensure the quality, efficacy, and safety of the formulated transdermal patches. These tests assess the physical characteristics, drug content uniformity, and in-vitro performance of the patches.
Physicochemical Evaluation
These tests characterize the physical properties of the patch, ensuring consistency and quality.
Table 1: Physicochemical Evaluation Parameters
| Parameter | Method | Acceptance Criteria |
| Weight Variation | Weigh three individual patches of a specified size and calculate the average weight. | Individual weights should not deviate significantly from the average weight. |
| Thickness | Measure the thickness of the patch at three different locations using a digital micrometer and calculate the average. | Uniform thickness across the patch. |
| Folding Endurance | Repeatedly fold a patch at the same place until it breaks. The number of folds is the folding endurance value. | A higher number indicates better flexibility. |
| Moisture Content | Weigh a patch and then keep it in a desiccator containing calcium chloride for 24 hours. Reweigh the patch and calculate the percentage of moisture content. | Lower moisture content is generally desirable for stability. |
| Drug Content Uniformity | Dissolve a patch of known area in a suitable solvent and analyze the drug content using a UV-Visible Spectrophotometer or HPLC. | Drug content should be within a specified range (e.g., 90-110% of the theoretical amount). |
In-Vitro Drug Release Studies
In-vitro drug release studies are performed to understand the rate and mechanism of drug release from the patch.
-
Assemble a Franz diffusion cell with a suitable membrane (e.g., synthetic membrane or animal skin) separating the donor and receptor compartments.[1][2]
-
Place a patch of a defined area on the membrane in the donor compartment.[1]
-
Fill the receptor compartment with a suitable buffer solution (e.g., phosphate buffer pH 7.4) and maintain the temperature at 37°C.[1]
-
Stir the receptor medium continuously.[1]
-
At predetermined time intervals, withdraw a sample from the receptor compartment and replace it with an equal volume of fresh buffer.[1]
-
Analyze the drug concentration in the collected samples using a UV-Visible Spectrophotometer at the maximum wavelength for this compound (for Ibuprofen, λmax is around 222 nm).[1][8]
-
Calculate the cumulative amount of drug released per unit area over time.
Table 2: In-Vitro Drug Release Data (Hypothetical)
| Time (hours) | Formulation F1 (µg/cm²) | Formulation F2 (µg/cm²) | Formulation F3 (µg/cm²) |
| 1 | 50.2 ± 3.1 | 65.8 ± 4.5 | 75.1 ± 5.2 |
| 2 | 98.5 ± 5.6 | 125.4 ± 6.8 | 148.9 ± 7.1 |
| 4 | 185.7 ± 8.2 | 240.1 ± 9.5 | 290.3 ± 10.3 |
| 6 | 260.3 ± 10.1 | 345.6 ± 11.2 | 415.8 ± 12.5 |
| 8 | 325.1 ± 12.5 | 430.8 ± 13.1 | 520.4 ± 14.8 |
| 12 | 410.6 ± 14.8 | 550.2 ± 15.9 | 680.1 ± 16.2 |
| 24 | 550.9 ± 18.2 | 780.5 ± 20.3 | 950.7 ± 22.1 |
Adhesion Studies
Adhesion properties are critical for ensuring the patch remains affixed to the skin for the intended duration.
-
Use a texture analyzer or a dedicated adhesion testing system.[9]
-
Cut the patch into a specified dimension (e.g., 175 x 25 mm).[9]
-
Form a loop with the adhesive side facing outwards.
-
Bring the loop into contact with a standard substrate (e.g., stainless steel).[9]
-
Measure the maximum force required to detach the patch from the substrate.[9]
-
Perform the test in triplicate for each formulation.
Table 3: Adhesion Test Results (Hypothetical)
| Formulation | Tack Force (N) |
| F1 | 12.5 ± 1.1 |
| F2 | 14.2 ± 1.5 |
| F3 | 11.8 ± 0.9 |
| Commercial Patch | 13.5 ± 1.3 |
Stability Studies
Stability studies are conducted to determine the shelf-life of the product under specified storage conditions.
-
Package the formulated patches in a suitable container.
-
Store the patches under accelerated stability conditions (e.g., 40°C and 75% relative humidity) for a defined period (e.g., 3 months).[9]
-
At specified time points (e.g., 1, 2, and 3 months), withdraw samples and evaluate them for physical appearance, drug content, and in-vitro drug release.[9]
-
The absence of crystal formation and significant changes in drug content indicate good stability.[9]
Visualizations
Experimental Workflow
Caption: Workflow for the formulation and evaluation of this compound transdermal patches.
In-Vitro Drug Release logical Relationship
Caption: Logical flow of the in-vitro drug release study using a Franz diffusion cell.
Signaling Pathway of NSAID Action
Caption: Simplified signaling pathway of NSAID action in inhibiting inflammation.
References
- 1. questjournals.org [questjournals.org]
- 2. A comparative study of the in vitro permeation of ibuprofen in mammalian skin, the PAMPA model and silicone membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. wjpsonline.com [wjpsonline.com]
- 5. Enhancing Transdermal Delivery: Investigating the Impact of Permeation Promoters on Ibuprofen Release and Penetration from Medical Patches—In Vitro Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. wisdomlib.org [wisdomlib.org]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 9. Transdermal Delivery of Ibuprofen Utilizing a Novel Solvent-Free Pressure-sensitive Adhesive (PSA): TEPI® Technology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Testing of Ibuprofen Piconol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibuprofen piconol is a topical anti-inflammatory agent that combines the well-established non-steroidal anti-inflammatory drug (NSAID) ibuprofen with piconol. This combination is designed to enhance the dermal penetration of ibuprofen, thereby increasing its local therapeutic efficacy for treating inflammatory skin conditions such as acne vulgaris, primary thermal burns, and sunburn. The primary mechanism of action of ibuprofen is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key enzymes in the biosynthesis of prostaglandins, potent mediators of inflammation, pain, and fever.[1][2] Piconol is believed to act as a permeation enhancer, facilitating the delivery of ibuprofen to the target tissue.[3]
These application notes provide detailed protocols for preclinical in vivo animal models to assess the efficacy of this compound. Due to the limited availability of specific in vivo data for this compound, the following protocols and data are based on established models for topical anti-inflammatory drugs and studies on topical ibuprofen formulations. These can serve as a robust starting point for designing and executing efficacy studies for this compound.
Key In Vivo Animal Models
Several well-established animal models can be employed to evaluate the anti-inflammatory and analgesic efficacy of topically applied this compound. The choice of model depends on the specific therapeutic indication being investigated.
-
Carrageenan-Induced Paw Edema in Rats: A classic model for acute inflammation, suitable for evaluating the anti-edema and anti-inflammatory properties of topical agents.[4][5]
-
UV Erythema in Guinea Pigs: This model mimics sunburn and is ideal for assessing the efficacy of topical agents in preventing or reducing UV-induced skin inflammation.[1][6]
-
Propionibacterium acnes-Induced Inflammation in Mice: A relevant model for studying the efficacy of topical treatments for acne vulgaris, a primary indication for this compound.[7][8][9]
Data Presentation
The following tables summarize representative quantitative data from studies using animal models relevant to the testing of topical ibuprofen formulations. This data can be used as a benchmark for evaluating the efficacy of this compound.
Table 1: Efficacy of Topical Ibuprofen in Carrageenan-Induced Rat Paw Edema
| Treatment Group | Dose/Concentration | Time Post-Carrageenan | Paw Edema Inhibition (%) | Reference |
| Control (Vehicle) | N/A | 1 hr | 0 | [10] |
| Control (Vehicle) | N/A | 3 hr | 0 | [10] |
| Topical Ibuprofen | 5% gel | 1 hr | 25.3 | [11] |
| Topical Ibuprofen | 5% gel | 3 hr | 45.8 | [11] |
| Indomethacin (i.p.) | 5 mg/kg | 3 hr | 60.2 | [10] |
Note: Data is illustrative and compiled from representative studies. i.p. = intraperitoneal.
Table 2: Efficacy of Topical Anti-Inflammatory Agents in UV-Induced Erythema in Guinea Pigs
| Treatment Group | Dose/Concentration | Time Post-UV Irradiation | Erythema Score Reduction (%) | Reference |
| Control (Vehicle) | N/A | 4 hr | 0 | [1] |
| Topical Indomethacin | 1% cream | 4 hr | 50-60 | [1] |
| Topical Piroxicam | 1% cream | 7 hr | ~40 | [6] |
Note: Data is illustrative. Erythema is often scored on a scale (e.g., 0-4), and reduction is calculated relative to the control group.
Table 3: Efficacy of Topical Agents in P. acnes-Induced Ear Inflammation in Mice
| Treatment Group | Dose/Concentration | Measurement | Reduction in Ear Thickness (%) | Reference |
| Control (Vehicle) | N/A | 24 hr post-injection | 0 | [12] |
| Topical Antimicrobial Peptide (P5) | 1.6 µM | 24 hr post-injection | ~50 | [9] |
| Topical Laurus nobilis Extract | - | 24 hr post-injection | Significant reduction | [12] |
Note: This table provides examples of endpoints used in this model, as direct data for topical ibuprofen was not available.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol details the induction of acute inflammation in the rat paw and the evaluation of the anti-inflammatory effects of topically applied this compound.
Materials:
-
Male Wistar rats (150-200 g)
-
This compound formulation (e.g., 3% or 5% cream/gel)
-
Vehicle control (placebo formulation without this compound)
-
Positive control (e.g., topical diclofenac gel)
-
1% (w/v) Carrageenan solution in sterile saline
-
Plethysmometer or digital calipers
-
Animal enclosures and standard laboratory equipment
Procedure:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.[4]
-
Grouping: Randomly divide the animals into experimental groups (n=6-8 per group):
-
Group 1: Negative Control (Carrageenan + Vehicle)
-
Group 2: this compound
-
Group 3: Positive Control (e.g., Topical Diclofenac)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading.
-
Topical Application: Apply a standardized amount (e.g., 100 mg) of the assigned topical formulation (this compound, vehicle, or positive control) to the plantar surface of the right hind paw. Gently rub the formulation for a consistent duration (e.g., 30 seconds).
-
Induction of Edema: One hour after topical application, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.[10]
-
Measurement of Paw Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[10]
-
Data Analysis:
-
Calculate the increase in paw volume for each animal at each time point by subtracting the baseline volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
UV-Induced Erythema in Guinea Pigs
This protocol describes the induction of skin inflammation using UV radiation and the assessment of the protective effect of this compound.
Materials:
-
Albino guinea pigs (300-400 g)
-
This compound formulation
-
Vehicle control
-
Positive control (e.g., topical indomethacin cream)
-
UV lamp (emitting UVB radiation, e.g., 280-320 nm)
-
Shielding material with circular openings (e.g., 1 cm diameter)
-
Erythema scoring scale (e.g., 0 = no erythema, 1 = slight, 2 = moderate, 3 = severe, 4 = very severe)
-
Chromameter (optional, for quantitative measurement of redness)
Procedure:
-
Animal Preparation: 24 hours before the experiment, carefully shave the dorsal skin of the guinea pigs.
-
Grouping: Randomly assign animals to treatment groups.
-
Topical Application: Apply a standardized amount of the test formulation to defined areas on the shaved back. Leave one area untreated as a control.
-
UV Irradiation: 30 minutes after topical application, place the shielding material over the treated and control areas. Expose the skin to a predetermined dose of UVB radiation sufficient to induce a clear erythematous response in the control sites.
-
Erythema Assessment: Visually score the erythema at specified time points (e.g., 2, 4, 6, and 24 hours) after irradiation using the erythema scale.[13] A chromameter can also be used for a more objective measurement of skin redness (a* value).
-
Data Analysis: Compare the mean erythema scores of the this compound-treated sites with the vehicle-treated and positive control sites. Calculate the percentage reduction in erythema score.
Propionibacterium acnes-Induced Inflammation in Mice
This model is used to evaluate the efficacy of this compound in reducing inflammation associated with acne.
Materials:
-
Live Propionibacterium acnes (ATCC 6919) culture
-
This compound formulation
-
Vehicle control
-
Positive control (e.g., topical clindamycin)
-
Sterile phosphate-buffered saline (PBS)
-
Microsyringes
-
Calipers for measuring ear thickness
-
Equipment for histological analysis (optional)
Procedure:
-
Bacterial Culture: Culture P. acnes under anaerobic conditions. Prepare a bacterial suspension in PBS to a final concentration of approximately 1 x 108 Colony Forming Units (CFU)/mL.
-
Grouping: Divide mice into experimental groups.
-
Induction of Inflammation: Intradermally inject 20 µL of the P. acnes suspension into the right ear of each mouse. The left ear can serve as an untreated control or be injected with PBS.[9]
-
Topical Treatment: One hour after bacterial injection, and daily thereafter for a specified period (e.g., 3 days), topically apply a standardized amount of the test formulation to the surface of the right ear.
-
Assessment of Inflammation:
-
Measure the thickness of both ears daily using digital calipers.
-
At the end of the experiment, euthanize the animals and collect ear tissue for histological analysis to assess inflammatory cell infiltrate and tissue damage.
-
Homogenize ear tissue to quantify bacterial load (CFU counting) or measure inflammatory cytokine levels (e.g., IL-1β, TNF-α) using ELISA.
-
-
Data Analysis:
-
Calculate the change in ear thickness over time.
-
Compare the ear thickness, histological scores, bacterial counts, and cytokine levels between the this compound-treated group and the control groups.
-
Visualization of Pathways and Workflows
Signaling Pathway of Ibuprofen in Inflammation
The primary mechanism of action for ibuprofen involves the inhibition of the cyclooxygenase (COX) enzymes, which blocks the conversion of arachidonic acid into prostaglandins. This reduction in prostaglandin synthesis alleviates the cardinal signs of inflammation.
Caption: Ibuprofen's anti-inflammatory signaling pathway.
Experimental Workflow for Carrageenan-Induced Paw Edema Model
The following diagram illustrates the key steps in the carrageenan-induced paw edema model for testing topical this compound.
Caption: Workflow for the carrageenan-induced paw edema model.
Logical Relationship of this compound Components
This diagram illustrates the synergistic relationship between ibuprofen and piconol in the topical formulation.
Caption: Synergistic components of this compound.
References
- 1. The effect of topically applied agents on ultraviolet erythema in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Advanced Studies and Applications on Animal Models of Acne [gavinpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. UV-induced erythema model: a tool in dermatopharmacology for testing the topical activity of non-steroidal anti-inflammatory agents in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HR-1 Mice: A New Inflammatory Acne Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Propionibacterium acnes–induced immunopathology correlates with health and disease association - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suppression of Propionibacterium acnes Infection and the Associated Inflammatory Response by the Antimicrobial Peptide P5 in Mice | PLOS One [journals.plos.org]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Pharmacologic-toxicologic study of an ibuprofen-containing creme] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Enhanced Topical Delivery of Ibuprofen Piconol in Nanoemulsions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and in vitro evaluation of Ibuprofen Piconol-loaded nanoemulsions for enhanced topical delivery. While specific data for this compound in nanoemulsions is limited in publicly available literature, the following information, based on extensive research on the closely related molecule ibuprofen, serves as a robust guide for the development and assessment of such formulations.
Introduction
This compound, an ester of ibuprofen, is a non-steroidal anti-inflammatory drug (NSAID) designed for topical application to alleviate pain and inflammation associated with conditions like thermal burns and sunburn.[1] Its mechanism of action, similar to ibuprofen, involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are crucial for the synthesis of prostaglandins, key mediators of inflammation and pain.[2][3][4] Nanoemulsions are advanced drug delivery systems composed of oil, water, and surfactants, with droplet sizes in the nanometer range. These systems are particularly advantageous for topical delivery as they can enhance the permeation of poorly water-soluble drugs like this compound through the skin, leading to improved bioavailability at the target site and potentially reducing systemic side effects.[2]
Data Presentation: Formulation and Characterization
The formulation of a stable and effective nanoemulsion requires careful selection and optimization of its components. The following tables summarize representative compositions and physicochemical characteristics of ibuprofen-loaded nanoemulsions, which can be adapted for this compound.
Table 1: Exemplary Ibuprofen Nanoemulsion Formulations
| Formulation Code | Oil Phase (% w/w) | Surfactant/Co-surfactant (% w/w) | Aqueous Phase (% w/w) | Ibuprofen (% w/w) |
| NE-1 | Palm Kernel Oil Esters (PKOE): 3.6 | Cremophor EL: 14.4 | Water: 80.0 | 2.0 |
| NE-2 | Olive Oil: 57.0 | Sucrose Ester L-1695: 15.0 / Glycerol: 25.0 | - | 3.0 |
| NE-3 | PKOE: 3.0 | Tween 80: 15.0 | Water: 80.0 | 2.0 |
Data adapted from studies on ibuprofen nanoemulsions.[1][3][5]
Table 2: Physicochemical Characterization of Ibuprofen Nanoemulsions
| Formulation Code | Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| NE-1 | 17.7 | 0.223 | Not Reported |
| NE-2 | 232.1 | 0.047 | -31.7 |
| NE-3 | 97.26 | 0.271 | -19.8 |
Data adapted from studies on ibuprofen nanoemulsions.[1][2][3] A low PDI value (typically < 0.3) indicates a narrow and uniform size distribution of nanoemulsion droplets. A zeta potential value greater than +30 mV or less than -30 mV is generally indicative of good colloidal stability.[2]
Table 3: In Vitro Skin Permeation of Ibuprofen from Nanoemulsions
| Formulation | Cumulative Amount Permeated after 24h (µg/cm²) | Flux (Jss) (µg/cm²/h) |
| Optimized Nanoemulsion | 79.64 ± 5.34% of applied dose | Not Reported |
| Nanoemulsion Gel | 739.6 ± 36.1 | Not Reported |
| Commercial Gel | 320.8 ± 17.53 | Not Reported |
Data adapted from various in vitro studies on ibuprofen nanoemulsions using human or rat skin.[6]
Experimental Protocols
The following are detailed methodologies for the preparation and evaluation of this compound nanoemulsions.
Protocol 1: Preparation of this compound Nanoemulsion
This protocol describes the phase inversion composition (PIC) method, a low-energy emulsification technique.
Materials:
-
This compound
-
Oil Phase (e.g., Palm Kernel Oil Esters, Olive Oil, Oleic Acid)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-surfactant (e.g., Glycerol, Transcutol P)
-
Purified Water
Procedure:
-
Dissolve the desired amount of this compound in the oil phase with continuous stirring until a homogenous solution is formed.
-
Add the surfactant and co-surfactant mixture (Smix) to the oil phase and mix thoroughly.
-
Slowly titrate the aqueous phase (purified water) into the oil-surfactant mixture under constant magnetic stirring at room temperature.
-
The titration is continued until a clear and transparent nanoemulsion is formed. The transition from a turbid to a clear system indicates the formation of a nanoemulsion.
-
The prepared nanoemulsion should be stored in a well-closed container at room temperature.
Protocol 2: Characterization of Nanoemulsion
1. Droplet Size and Polydispersity Index (PDI) Analysis:
-
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Procedure:
-
Dilute the nanoemulsion sample with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Place the diluted sample in a cuvette and insert it into the instrument.
-
Measure the particle size and PDI at a fixed scattering angle (e.g., 90°) and a constant temperature (e.g., 25°C).
-
Perform the measurement in triplicate and report the average values.
-
2. Zeta Potential Measurement:
-
Instrument: Zeta potential analyzer (e.g., Malvern Zetasizer).
-
Procedure:
-
Dilute the nanoemulsion sample with purified water.
-
Inject the diluted sample into the electrophoretic cell of the instrument.
-
Measure the electrophoretic mobility of the droplets, which is then converted to the zeta potential value by the instrument's software.
-
Perform the measurement in triplicate and report the average values.
-
Protocol 3: In Vitro Skin Permeation Study
This protocol uses Franz diffusion cells to evaluate the permeation of this compound from the nanoemulsion through a skin membrane.
Materials:
-
Franz diffusion cells
-
Excised skin (e.g., rat, porcine, or human cadaver skin)
-
Receptor medium (e.g., phosphate-buffered saline pH 7.4)
-
Magnetic stirrer
-
Water bath
-
HPLC or UPLC-MS/MS system for drug quantification
Procedure:
-
Mount the excised skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium.
-
Fill the receptor compartment with the receptor medium and maintain it at 37°C with constant stirring.
-
Apply a known quantity of the this compound nanoemulsion to the surface of the skin in the donor compartment.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw aliquots of the receptor medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the withdrawn samples for this compound concentration using a validated analytical method like HPLC or UPLC-MS/MS.[7][8]
-
Calculate the cumulative amount of drug permeated per unit area of the skin (µg/cm²) and plot it against time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative amount permeated versus time curve.
Visualizations
The following diagrams illustrate key processes and pathways related to the topical delivery of this compound via nanoemulsions.
Caption: Experimental workflow for nanoemulsion preparation and evaluation.
Caption: Schematic of an in vitro skin permeation study using a Franz diffusion cell.
Caption: Anti-inflammatory signaling pathway of this compound.
References
- 1. psasir.upm.edu.my [psasir.upm.edu.my]
- 2. Development and characterisation of ibuprofen-loaded nanoemulsion with enhanced oral bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. impactfactor.org [impactfactor.org]
- 5. In vitro permeation and in vivo anti-inflammatory and analgesic properties of nanoscaled emulsions containing ibuprofen for topical delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nveo.org [nveo.org]
- 7. ukaazpublications.com [ukaazpublications.com]
- 8. Comparison of Skin Permeation and Putative Anti-Inflammatory Activity of Commercially Available Topical Products Containing Ibuprofen and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Stability Challenges of Ibuprofen Piconol in Topical Preparations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during the formulation of topical preparations containing Ibuprofen piconol.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format, offering potential causes and solutions.
Issue 1: Physical Instability of the Formulation
Question: My this compound cream/gel is showing signs of phase separation (creaming or coalescence). What are the potential causes and how can I fix it?
Answer:
Phase separation in emulsions is a common challenge. The primary causes are often related to the formulation's composition and processing parameters. This compound is known to be a liquid that strongly partitions into the oil phase, which can influence emulsion stability.[1][2][3][4]
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inadequate Emulsifier Concentration | Increase the concentration of the emulsifier. A higher hydrophilic-lipophilic balance (HLB) value may be required. |
| Inappropriate Emulsifier Type | Experiment with different non-ionic or polymeric emulsifiers to find one compatible with this compound and the oil phase. |
| High Oil Phase Concentration | Reduce the concentration of the oil phase relative to the aqueous phase. |
| Incorrect Processing Parameters | Optimize the homogenization speed and time to ensure the formation of a stable emulsion with a uniform droplet size. |
| Viscosity Issues | Increasing the viscosity of the external phase by adding a suitable thickening agent (e.g., carbomers, xanthan gum) can slow down the movement of droplets and improve stability. |
Issue 2: Chemical Degradation of this compound
Question: I am observing a decrease in the potency of my this compound formulation over time. What are the likely degradation pathways and how can I mitigate them?
Answer:
This compound, while generally chemically stable, can degrade under certain conditions.[1][2][3][4] The ester linkage of this compound can be susceptible to hydrolysis, and the ibuprofen moiety itself can undergo degradation.
Potential Degradation Pathways & Mitigation Strategies:
-
Hydrolysis: The ester bond in this compound can be hydrolyzed to form ibuprofen and piconol. This is often catalyzed by pH and temperature.
-
Mitigation:
-
pH Control: While specific data for this compound is limited, studies on ibuprofen suggest that maintaining the pH of the formulation around 6 may enhance stability.[2] Buffering the formulation in this range is recommended.
-
Temperature Control: Store the formulation at controlled room temperature or under refrigeration, as elevated temperatures can accelerate hydrolysis.[2]
-
-
-
Oxidation: The ibuprofen molecule can be susceptible to oxidation, leading to the formation of various degradation products.[5]
-
Mitigation:
-
Antioxidants: Incorporate antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or tocopherol (Vitamin E) into the oil phase of the formulation.
-
Chelating Agents: this compound is known to degrade in the presence of metal ions.[1] The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester trace metal ions that may be present in the excipients or from manufacturing equipment, thereby preventing catalytic degradation.
-
-
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of ibuprofen and potentially this compound.[6][7]
-
Mitigation:
-
Opaque Packaging: Package the final product in opaque or light-resistant containers to protect it from light exposure.
-
UV Absorbers: Consider the inclusion of a UV-absorbing agent in the formulation if it is intended for use in transparent packaging or will be exposed to light.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key preformulation characteristics of this compound that I should be aware of for topical formulation development?
A1: this compound is a chemically stable, slightly hygroscopic liquid.[1][2][3][4] It has very limited solubility in water but is miscible with less polar organic solvents.[3][4] A critical characteristic is its tendency to degrade in the presence of metal ions.[1] It also partitions strongly into the oil phase of emulsions.[1][2][3][4]
Q2: Are there any known excipient incompatibilities with this compound?
A2: While specific compatibility studies for this compound are not widely published, data on ibuprofen can provide some guidance. Ibuprofen's carboxylic acid group can be reactive.[8] It is crucial to conduct compatibility studies with all excipients. Potential interactions to watch for include:
-
Basic excipients: These could potentially catalyze the hydrolysis of the ester linkage in this compound.
-
Essential oils: Some essential oils have been shown to interact with ibuprofen, leading to an increase in impurities.[8]
-
Excipients with metal ion impurities: As this compound is sensitive to metal ions, it is important to use high-purity excipients and consider the use of a chelating agent.[1]
Q3: What analytical methods are suitable for stability testing of this compound in topical preparations?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for quantifying this compound and its degradation products. While a specific validated method for this compound may need to be developed, methods for ibuprofen can be adapted as a starting point.
General HPLC Method Parameters (as a starting point):
| Parameter | Recommendation |
| Column | C18 or a similar reversed-phase column. |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the buffer may need to be optimized for best separation. |
| Detection | UV detection, typically in the range of 220-270 nm. |
| Flow Rate | Typically around 1.0 mL/min. |
| Injection Volume | 10-20 µL. |
It is essential to perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to ensure the method can separate this compound from all potential degradation products.
Quantitative Data Summary
The following table summarizes the stability of this compound in different topical preparations based on available literature.
Table 1: Stability of this compound in Topical Formulations
| Formulation Type | Storage Conditions | Duration | Degradation (%) | Reference |
| Cream | Not Specified | 6 months | Insignificant | [1] |
| Ointment | Not Specified | 6 months | < 3% | [1] |
The following table, based on data for ibuprofen, provides insight into the effect of pH and temperature on stability, which can be a useful starting point for formulating with this compound.
Table 2: Predicted Time for 10% Degradation (t₁₀%) of Ibuprofen in Solution at 20°C
| pH | t₁₀% (days) |
| 3 | ~100 |
| 4 | ~200 |
| 5 | ~350 |
| 6 | ~444 |
| 7 | ~400 |
| 8 | ~250 |
| Data adapted from a study on ibuprofen and may not be directly representative of this compound.[2] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
This protocol outlines a general procedure for developing a stability-indicating HPLC method for this compound in a topical formulation.
Objective: To develop and validate an HPLC method capable of separating and quantifying this compound in the presence of its degradation products.
Materials:
-
This compound reference standard
-
Topical formulation containing this compound
-
HPLC grade acetonitrile, methanol, and water
-
Phosphate buffer reagents
-
Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂) for forced degradation studies
Procedure:
-
Sample Preparation: Develop a procedure to extract this compound from the topical formulation. This may involve dissolving a known amount of the formulation in a suitable solvent (e.g., methanol or acetonitrile) and then diluting it to an appropriate concentration for HPLC analysis.
-
Chromatographic Conditions Development:
-
Start with a C18 column and a mobile phase of acetonitrile and water (e.g., 60:40 v/v).
-
Inject the this compound standard and the sample extract to determine the retention time.
-
Optimize the mobile phase composition and pH to achieve a symmetrical peak with a reasonable retention time.
-
-
Forced Degradation Studies:
-
Acid/Base Hydrolysis: Treat the sample with an acid (e.g., 0.1N HCl) and a base (e.g., 0.1N NaOH) at an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the sample to dry heat (e.g., 80°C).
-
Photodegradation: Expose the sample to UV light.
-
-
Method Validation: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peak. Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Diagrams
Caption: Workflow for Stability-Indicating Method Development.
Caption: Potential Degradation Pathways for this compound.
Caption: Troubleshooting Logic for this compound Stability.
References
- 1. Preformulation characterization of topical this compound | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification of degradation products of ibuprofen arising from oxidative and thermal treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photostability of Topical Agents Applied to the Skin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
Technical Support Center: Managing the Hydrolysis of Ibuprofen Piconol in the Presence of Anticoagulants
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the hydrolysis half-life of Ibuprofen piconol when working with different anticoagulants.
Frequently Asked Questions (FAQs)
Q1: What is the impact of common anticoagulants on the in vitro hydrolysis half-life of this compound in plasma?
The choice of anticoagulant significantly alters the hydrolysis half-life of this compound in plasma. In the absence of an anticoagulant, the half-life is shortest. The presence of anticoagulants increases the stability of this compound, with EDTA showing the most pronounced effect.[1][2][3]
Q2: Does the initial concentration of this compound affect its hydrolysis half-life?
No, varying the initial concentration of this compound within a range of 50 to 200 µg/mL does not alter its hydrolysis half-life.[1][2][3]
Q3: Why does EDTA dramatically increase the hydrolysis half-life of this compound?
While the exact mechanism is not fully elucidated in the provided literature, it is hypothesized that EDTA, a strong chelating agent, may inhibit metal ion-catalyzed hydrolysis of the ester bond in this compound.[4]
Q4: What is the clinical relevance of the interaction between this compound and anticoagulants?
Although this compound is primarily for topical use, understanding its stability in the presence of anticoagulants is crucial for in vitro studies and preformulation characterization.[1][4] For systemic ibuprofen, co-administration with oral anticoagulants can increase the risk of bleeding.[5][6][7]
Q5: Are there established protocols for studying drug hydrolysis?
Yes, guidelines such as the OECD Guideline for Testing of Chemicals, Section 1, Test No. 111: Hydrolysis as a Function of pH, provide a framework for conducting hydrolysis studies.[8][9] These protocols often involve incubating the drug in buffered solutions at different pH levels and temperatures and analyzing its concentration over time.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent Hydrolysis Half-Life Results | Fluctuation in incubation temperature. Inaccurate pH of the buffer. Contamination of samples. | Ensure the use of a calibrated and stable incubator. Prepare fresh buffers and verify the pH before each experiment. Use sterile techniques and high-purity reagents. |
| Precipitation of this compound in Aqueous Buffer | This compound has very limited water solubility (16.5 ppm).[1] | Prepare stock solutions in a suitable organic solvent like DMSO and then dilute in the aqueous buffer, ensuring the final organic solvent concentration is low (e.g., <1%) to avoid affecting the reaction. |
| Difficulty in Quantifying this compound and Ibuprofen Separately | Co-elution of the parent drug and its hydrolytic product (ibuprofen) in the HPLC analysis. | Develop and validate a stability-indicating HPLC method. This involves stress testing (e.g., acid, base, oxidation) to generate degradation products and ensure the analytical method can resolve them from the parent compound.[10][11] |
| Observed Hydrolysis is Faster Than Expected Based on Literature | Presence of esterases in the plasma or serum that are not inhibited by the chosen anticoagulant. Metal ion contamination in the buffer. | Ensure proper handling and storage of plasma to minimize enzyme activity. Use high-purity water and reagents for buffer preparation. Consider using a chelating agent like EDTA if metal ion catalysis is suspected.[4] |
Data Summary
The following table summarizes the in vitro hydrolysis half-life of this compound in human plasma with different anticoagulants.
| Anticoagulant | Hydrolysis Half-Life (t½) in Plasma (hours) |
| None | 2.5[1][2][3] |
| Citrate | 8.0[1][2][3] |
| Heparin | 15.5[1][2][3] |
| EDTA | 161.8[1][2][3] |
Experimental Protocols
1. Determination of this compound Hydrolysis Half-Life in Plasma
This protocol is based on the methodology described by Christensen JM, et al. (1991).[2]
-
Materials:
-
This compound
-
Human plasma collected with different anticoagulants (citrate, heparin, EDTA) and without anticoagulant.
-
Phosphate buffer
-
Acetonitrile (HPLC grade)
-
Internal standard for HPLC analysis
-
Calibrated incubator
-
HPLC system with a suitable column (e.g., C18)
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent.
-
Spike the human plasma samples (with and without different anticoagulants) with the this compound stock solution to achieve final concentrations ranging from 50 to 200 µg/mL.
-
Incubate the plasma samples at a constant temperature (e.g., 37°C).
-
At predetermined time intervals, withdraw an aliquot of the plasma sample.
-
Immediately stop the hydrolysis reaction by adding a protein precipitation agent (e.g., cold acetonitrile) containing an internal standard.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for the concentration of this compound using a validated stability-indicating HPLC method.
-
Plot the natural logarithm of the this compound concentration versus time.
-
Determine the hydrolysis rate constant (k) from the slope of the linear regression line.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
2. Stability-Indicating HPLC Method Development
This is a general protocol for developing a stability-indicating method.
-
Objective: To develop an HPLC method that can separate, detect, and quantify this compound in the presence of its degradation products, including ibuprofen.
-
Procedure:
-
Forced Degradation Studies: Subject this compound to stress conditions to induce degradation. These conditions typically include:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heating the solid drug at 105°C for 24 hours.
-
Photolytic Degradation: Exposing the drug solution to UV light.
-
-
Method Development:
-
Select a suitable HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm).
-
Optimize the mobile phase composition (e.g., a mixture of acetonitrile and a buffer like phosphate or acetate buffer) and pH to achieve good separation between this compound and its degradation products.
-
Optimize other chromatographic parameters such as flow rate, column temperature, and detector wavelength.
-
-
Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
-
Visualizations
Caption: Experimental workflow for determining the hydrolysis half-life of this compound.
Caption: Logical relationship of anticoagulants on this compound hydrolysis half-life.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound hydrolysis in vitro in plasma, whole blood, and serum using different anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preformulation characterization of topical this compound | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 5. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Risk of internal bleeding doubles when people on anticoagulants take NSAID painkiller [escardio.org]
- 7. Risk of Bleeding with Exposure to Warfarin and Nonsteroidal Anti-Inflammatory Drugs: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. farm.ucl.ac.be [farm.ucl.ac.be]
- 9. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
Formulation adjustments for optimal viscosity and pH of Ibuprofen piconol topicals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the formulation of ibuprofen piconol topicals. The following sections address common challenges related to achieving optimal viscosity and pH.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Inconsistent Viscosity in Formulation Batches
Q: My this compound gel formulation shows significant viscosity variation between batches, despite using the same protocol. What are the potential causes and how can I troubleshoot this?
A: Inconsistent viscosity is a common challenge in the development of semi-solid dosage forms.[1] Several factors during the manufacturing process can contribute to this issue.[1]
Potential Causes:
-
Inaccurate Measurement of Ingredients: Small variations in the amount of gelling agent or other excipients can lead to significant differences in viscosity.[1]
-
Inconsistent Mixing Speed and Time: The degree of shear and duration of mixing directly impact the hydration and dispersion of polymers, affecting the final viscosity.[2] Over-mixing, especially with high shear, can sometimes break down the polymer structure, leading to a decrease in viscosity.[2]
-
Temperature Fluctuations: Temperature control is critical.[2] Inadequate heating can prevent proper dispersion of components, while excessive heat can degrade polymers or other ingredients. Rapid or inconsistent cooling rates can also affect the final gel structure and viscosity.[2]
-
Improper Polymer Hydration: Gelling agents require sufficient time and appropriate conditions to fully hydrate. Incomplete hydration will result in lower than expected viscosity.
Troubleshooting Steps:
-
Verify Equipment Calibration: Ensure all weighing balances and meters are accurately calibrated.
-
Standardize Mixing Parameters: Document and strictly adhere to specific mixing speeds, times, and equipment for each step of the process.[3]
-
Optimize and Control Temperature: Validate the optimal temperature for each stage of your process and ensure your equipment can maintain it consistently.[3] Use of recording thermometers for continuous monitoring is recommended.[4]
-
Ensure Complete Polymer Hydration: Allow adequate time for the gelling agent to disperse and hydrate in the solvent before proceeding with the next steps. This may require overnight stirring for some polymers.[5]
Issue 2: Difficulty in Achieving the Target pH
Q: I am struggling to adjust the pH of my carbomer-based this compound gel to the desired range of 5.5-6.5. The pH is either too low or overshoots the target when I add a neutralizer. What is the best approach?
A: Achieving the target pH in carbomer-based gels is crucial as it directly influences the viscosity and stability of the formulation.[6] Carbomers are acidic polymers that require neutralization to uncoil and form a viscous gel matrix.[3]
Potential Causes:
-
Inappropriate Neutralizing Agent: The choice and concentration of the neutralizing agent are critical. Common neutralizers include triethanolamine (TEA), sodium hydroxide, and potassium hydroxide.[7][8]
-
Rate of Neutralizer Addition: Adding the neutralizing agent too quickly can cause localized pH "hot spots," leading to inconsistent gel formation and difficulty in hitting the precise target pH.
-
Concentration of Neutralizer: Using a highly concentrated neutralizer makes it very easy to overshoot the target pH.
Troubleshooting Steps:
-
Select an Appropriate Neutralizer: Triethanolamine (TEA) is a common and effective neutralizing agent for topical carbomer gels.[7][9]
-
Use a Diluted Neutralizer Solution: Prepare a diluted solution of your neutralizing agent (e.g., 10% w/v TEA in water). This will give you finer control over the pH adjustment.
-
Add Neutralizer Slowly and with Constant Stirring: Introduce the neutralizing solution dropwise while continuously monitoring the pH of the bulk formulation with a calibrated pH meter.[5] This ensures even distribution and a gradual increase in pH.
-
Anticipate the Gelling Point: As the pH approaches the target range (typically pH 5-7 for carbomers), the viscosity will increase significantly.[8] Stirring should be gentle but thorough to ensure homogeneity without entrapping excessive air.
Issue 3: Phase Separation or Poor Homogeneity
Q: My this compound cream/emulgel formulation is showing signs of phase separation after a short period. How can I improve its stability?
A: Phase separation in emulsion-based topical formulations indicates instability, which can compromise the product's efficacy and shelf-life.[1]
Potential Causes:
-
Inadequate Homogenization: Insufficient mixing speed or time can result in large, non-uniform droplets of the dispersed phase, which are more prone to coalescence and separation.[1]
-
Improper Emulsifier Selection or Concentration: The type and amount of emulsifying agent are critical for stabilizing the oil and water phases.
-
Temperature Differentials: A significant temperature difference between the oil and water phases during the emulsification process can lead to improper emulsion formation.[2]
Troubleshooting Steps:
-
Optimize Homogenization: Use a high-shear homogenizer to reduce the droplet size of the internal phase. Experiment with different homogenization speeds and times to achieve a uniform and stable emulsion.
-
Evaluate Emulsifying System: Ensure your chosen emulsifier and co-emulsifier are appropriate for your oil-in-water or water-in-oil system and the specific excipients used. You may need to adjust the concentration or try a different emulsifying agent.
-
Control Phase Temperatures: Ensure that the oil and water phases are at a similar temperature (typically 75-80 °C) before mixing to facilitate proper emulsification.[2]
Quantitative Data on Formulation Adjustments
The following tables provide representative data on how the concentration of common gelling agents and neutralizing agents can influence the viscosity and pH of a topical gel. While this data is based on ibuprofen formulations, it serves as a strong starting point for formulating with this compound.
Table 1: Effect of Carbomer 940 Concentration on Viscosity and pH
| Formulation Code | Ibuprofen (% w/w) | Carbomer 940 (% w/w) | Triethanolamine | Final pH | Viscosity (cP) |
| F1 | 5 | 0.5 | q.s. to pH 6.0 | 6.1 | ~15,000 |
| F2 | 5 | 1.0 | q.s. to pH 6.0 | 6.0 | ~35,000 |
| F3 | 5 | 1.5 | q.s. to pH 6.0 | 6.2 | ~55,000 |
| F4 | 5 | 2.0 | q.s. to pH 6.0 | 5.9 | ~70,000 |
Data synthesized from studies on ibuprofen gels. Viscosity is highly dependent on the specific formulation and measurement parameters.[10]
Table 2: Effect of Triethanolamine (TEA) on pH and Viscosity of a 1% Carbomer Gel
| Formulation Code | 1% Carbomer Gel (g) | Triethanolamine (% w/w) | Final pH | Viscosity (cP) |
| G1 | 100 | 0.5 | 4.5 | ~5,000 |
| G2 | 100 | 1.0 | 5.8 | ~30,000 |
| G3 | 100 | 1.5 | 6.5 | ~45,000 |
| G4 | 100 | 2.0 | 7.2 | ~50,000 |
This table illustrates the neutralizing effect of TEA on a carbomer gel. As the pH increases towards the optimal range (5.5-7.0), the viscosity increases significantly.[3][11]
Experimental Protocols
Protocol 1: Preparation of an this compound Topical Gel
This protocol outlines a general method for preparing a carbomer-based topical gel containing this compound.
Materials:
-
This compound
-
Carbomer 940 (or other suitable gelling agent)
-
Purified Water
-
Propylene Glycol (as a co-solvent and humectant)
-
Triethanolamine (TEA) (as a neutralizing agent)
-
Methylparaben (as a preservative)
Procedure:
-
Polymer Dispersion: Accurately weigh the required amount of Carbomer 940 and slowly sprinkle it into a beaker containing purified water while stirring continuously with a mechanical stirrer. Avoid dumping the polymer to prevent clumping. Continue stirring until a uniform dispersion is formed. Allow the dispersion to hydrate for at least 2 hours (or overnight) to ensure complete hydration.[5]
-
Drug Phase Preparation: In a separate beaker, dissolve the accurately weighed this compound and methylparaben in propylene glycol with gentle stirring.
-
Incorporation of Drug Phase: Slowly add the drug phase to the hydrated polymer dispersion while stirring. Mix until a homogenous mixture is obtained.
-
Neutralization: Slowly add a 10% TEA solution dropwise to the formulation while continuously stirring and monitoring the pH with a calibrated pH meter. Continue adding TEA until the desired pH (e.g., 6.0 ± 0.2) is reached and a clear, viscous gel is formed.[5]
-
Final Mixing and Degassing: Continue gentle stirring for another 15-20 minutes to ensure uniformity. If significant air is entrapped, the gel can be centrifuged or left to stand to allow the air bubbles to escape.
Protocol 2: Viscosity and pH Measurement
Viscosity Measurement:
-
Instrument Setup: Use a calibrated rotational viscometer (e.g., Brookfield viscometer) with a suitable spindle (e.g., T-bar spindle for high viscosity gels).[12]
-
Sample Preparation: Place an adequate amount of the gel formulation into a sample container, ensuring there are no air bubbles. Allow the sample to equilibrate to a constant temperature (e.g., 25°C ± 1°C).
-
Measurement: Immerse the spindle into the gel up to the marked level. Start the viscometer at a specified rotational speed (e.g., 20 rpm) and allow the reading to stabilize before recording the viscosity in centipoise (cP).[5] Measurements should be taken in triplicate.
pH Measurement:
-
Instrument Calibration: Calibrate a digital pH meter using standard buffer solutions of pH 4.0, 7.0, and 10.0.
-
Sample Preparation: Disperse 1 gram of the gel formulation in 100 mL of purified water and stir to create a uniform dispersion.[5][13]
-
Measurement: Immerse the calibrated pH electrode into the dispersion and allow the reading to stabilize. Record the pH value. Perform the measurement in triplicate and calculate the average.[13]
Visualizations
Caption: Troubleshooting workflow for common formulation issues.
Caption: Experimental workflow for topical gel formulation.
References
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Study for Evaluation of Hydrogels after the Incorporation of Liposomes Embedded with Caffeic Acid [mdpi.com]
- 4. Determining The Most Suitable Gelling Agent For Topical Semi-Solid Formulations - Dow Development Labs [dowdevelopmentlabs.com]
- 5. ijsra.net [ijsra.net]
- 6. Rheological characterization of topical carbomer gels neutralized to different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Triethanolamine: Significance and symbolism [wisdomlib.org]
- 8. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
- 9. researchgate.net [researchgate.net]
- 10. medipol.edu.tr [medipol.edu.tr]
- 11. Technological study of preparing gel from semi-solid extract of Cacalia hastata L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. researchgate.net [researchgate.net]
Green synthesis approaches to improve the atom economy of Ibuprofen piconol production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the green synthesis of Ibuprofen piconol. Our focus is on improving the atom economy of the production process through modern, sustainable chemical methodologies.
Comparative Analysis of Ibuprofen and this compound Synthesis Routes
The following tables summarize quantitative data for various synthetic routes to Ibuprofen and its piconol ester, highlighting the significant improvements in atom economy offered by greener approaches.
Table 1: Comparison of Ibuprofen Synthesis Routes
| Synthesis Route | Number of Steps | Atom Economy (%) | Yield (%) | Key Features |
| Traditional "Brown" Route | 6 | ~40%[1][2] | 50-60% | Utilizes stoichiometric amounts of reagents like aluminum trichloride, generating significant waste.[1][3] |
| BHC "Green" Route | 3 | ~77% (up to 99% with acetic acid recovery)[2] | High | Employs catalytic processes and recycles reagents like hydrogen fluoride.[4][5] |
| Continuous-Flow Synthesis | 3-4 | High | 83%[6] | Offers rapid production, improved safety, and reduced solvent usage.[6][7] |
| Biocatalytic Synthesis | 1-2 | High | 82-83% conversion[8][9] | Utilizes enzymes (lipases) for high selectivity and mild reaction conditions.[8][9] |
Table 2: Comparison of this compound Synthesis Routes
| Synthesis Route | Atom Economy (%) | Yield (%) | Key Features |
| Traditional Thionyl Chloride Method | ~68% | - | Involves the use of hazardous thionyl chloride to form an acid chloride intermediate. |
| Montmorillonite K-10 Clay Catalyzed Esterification | ~94% | 97% | A one-step, environmentally benign process using a reusable solid acid catalyst. |
| Condensing Agent Method (e.g., DCC) | Moderate | 88.1% | Avoids thionyl chloride but uses stoichiometric condensing agents that can generate byproducts.[10] |
Experimental Protocols
Detailed methodologies for key green synthesis experiments are provided below.
Protocol 1: Direct Esterification of Ibuprofen with 2-Pyridinemethanol using Montmorillonite K-10 Clay
This protocol describes a one-step, high atom economy synthesis of this compound.
Materials:
-
Ibuprofen
-
2-Pyridinemethanol (Piconol)
-
Montmorillonite K-10 clay (activated)
-
Toluene
-
5% Sodium bicarbonate solution
-
Oxalic acid solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for reflux and extraction
-
Heating mantle
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Catalyst Activation: Activate the Montmorillonite K-10 clay by heating at 100-120°C for at least 4 hours to remove adsorbed water.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine Ibuprofen (1.0 eq), 2-pyridinemethanol (1.1 eq), and activated Montmorillonite K-10 clay (10-20% by weight of Ibuprofen).
-
Solvent Addition: Add toluene to the flask to create a slurry that allows for efficient stirring.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 18-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the Montmorillonite K-10 clay catalyst. The catalyst can be washed with toluene, dried, and stored for reuse.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution to remove unreacted Ibuprofen, and then with a dilute oxalic acid solution to remove excess 2-pyridinemethanol.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield crude this compound. Further purification can be achieved by vacuum distillation if necessary.
Protocol 2: BHC "Green" Synthesis of Ibuprofen
This three-step catalytic process significantly improves the atom economy of Ibuprofen synthesis.[4]
Step 1: Friedel-Crafts Acylation
-
Charge a suitable reactor with isobutylbenzene and anhydrous hydrogen fluoride (HF), which acts as both catalyst and solvent.
-
Add acetic anhydride to the mixture and stir at the appropriate temperature to effect the acylation, forming 4'-isobutylacetophenone.
-
After the reaction is complete, the HF is recovered for reuse.
Step 2: Hydrogenation
-
The 4'-isobutylacetophenone is hydrogenated in the presence of a Raney nickel or palladium on carbon catalyst.
-
This step reduces the ketone to an alcohol, yielding 1-(4-isobutylphenyl)ethanol.
-
The catalyst is recovered by filtration for reuse.
Step 3: Carbonylation
-
The 1-(4-isobutylphenyl)ethanol is subjected to palladium-catalyzed carbonylation with carbon monoxide.
-
This reaction introduces a carboxylic acid group, forming Ibuprofen.[11]
-
The palladium catalyst is recovered and reused.
Troubleshooting Guides
Montmorillonite K-10 Catalyzed Esterification of this compound
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no product yield | 1. Inactive catalyst due to moisture. 2. Insufficient reaction time or temperature. 3. Poor mixing. | 1. Ensure the Montmorillonite K-10 clay is properly activated by heating before use. 2. Increase the reaction time and ensure the mixture is refluxing at the correct temperature for the solvent used. 3. Use a magnetic stirrer and an appropriate volume of solvent to ensure the heterogeneous mixture is well-agitated. |
| Difficulty in filtering the catalyst | Fine particle size of the clay. | Use a Celite pad during filtration to prevent clogging of the filter paper. |
| Product contaminated with starting materials | Incomplete reaction or inefficient work-up. | 1. Monitor the reaction to completion using TLC. 2. Perform the aqueous washes with sodium bicarbonate and oxalic acid solutions thoroughly to remove unreacted starting materials. |
| Catalyst deactivation after recycling | 1. Poisoning of active sites by impurities. 2. Leaching of active acidic sites. | 1. Wash the recovered catalyst with a suitable solvent (e.g., acetone) to remove adsorbed organic species before drying and reuse. 2. If activity is significantly reduced, consider acid treatment (e.g., with dilute HCl) to regenerate the acidic sites, followed by thorough washing and drying.[12] |
Biocatalytic Synthesis of Ibuprofen Esters
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low conversion rate | 1. Enzyme inhibition by substrate or product. 2. Inappropriate solvent. 3. Suboptimal temperature or pH. 4. Insufficient enzyme concentration. | 1. Perform the reaction in a suitable organic solvent to minimize substrate/product inhibition. 2. Select a non-polar organic solvent as polar solvents can strip essential water from the enzyme, leading to inactivation.[13] 3. Optimize the reaction temperature and pH for the specific lipase being used. 4. Increase the enzyme loading, although be mindful of potential agglomeration at very high concentrations.[14] |
| Enzyme denaturation | 1. High temperature. 2. Extreme pH. 3. Presence of denaturing organic solvents. | 1. Operate within the recommended temperature range for the lipase. 2. Maintain the optimal pH of the reaction medium. 3. Use biocompatible organic solvents. |
| Difficulty in product separation | Emulsion formation in biphasic systems. | Allow the mixture to stand for a longer period for phase separation or use centrifugation to break the emulsion. |
Continuous-Flow Synthesis of Ibuprofen
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Reactor clogging | 1. Precipitation of reagents, products, or byproducts. 2. Incompatible solvent mixtures. | 1. Ensure all starting materials are fully dissolved before entering the reactor. 2. Optimize solvent composition to maintain the solubility of all components throughout the reaction. 3. In some cases, introducing pulsatile flow or gentle vibrations can help prevent clogging.[15] |
| Inconsistent product yield | Fluctuations in flow rate, temperature, or reagent concentration. | 1. Use high-precision pumps to ensure stable and accurate flow rates. 2. Precisely control the temperature of the reactor zones. 3. Ensure accurate and consistent preparation of reagent solutions. |
| Poor mixing | Laminar flow in microreactors. | Use static mixers within the flow path or design reactors with geometries that promote chaotic advection to enhance mixing. |
Frequently Asked Questions (FAQs)
Q1: What is atom economy and why is it important in the synthesis of this compound?
A1: Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants. A higher atom economy indicates that a larger proportion of the atoms from the reactants are incorporated into the final product, resulting in less waste. For this compound production, improving atom economy is a key principle of green chemistry, leading to more sustainable and cost-effective manufacturing processes with reduced environmental impact.[1]
Q2: How does the Montmorillonite K-10 catalyzed synthesis of this compound improve atom economy?
A2: The traditional synthesis of this compound often involves converting Ibuprofen to its acid chloride using thionyl chloride, a reaction with poor atom economy that produces SO₂ and HCl as byproducts. The Montmorillonite K-10 catalyzed method is a direct esterification of Ibuprofen with 2-pyridinemethanol. This one-step process eliminates the need for the acid chloride intermediate and the associated hazardous reagents and byproducts, leading to a significantly higher atom economy of approximately 94%.
Q3: Can the Montmorillonite K-10 catalyst be reused?
A3: Yes, one of the key advantages of using a solid acid catalyst like Montmorillonite K-10 is its reusability. After the reaction, the catalyst can be recovered by simple filtration, washed with a solvent to remove any adsorbed materials, dried, and reused in subsequent batches. This reduces waste and lowers the overall cost of the synthesis.
Q4: What are the main advantages of using a biocatalytic approach for synthesizing Ibuprofen esters?
A4: Biocatalytic methods, typically employing lipases, offer several advantages:
-
High Selectivity: Enzymes can be highly chemo-, regio-, and enantio-selective, leading to purer products and reducing the need for complex purification steps.
-
Mild Reaction Conditions: Biocatalytic reactions are often carried out at or near room temperature and atmospheric pressure, reducing energy consumption.
-
Environmental Benignity: Enzymes are biodegradable and non-toxic catalysts.
-
High Atom Economy: These reactions are typically addition or condensation reactions with high atom economy.
Q5: What are the primary challenges in scaling up continuous-flow synthesis of Ibuprofen?
A5: While continuous-flow synthesis offers many advantages, scaling up can present challenges such as:
-
Maintaining consistent flow and heat transfer: Ensuring uniform conditions across multiple parallel reactors or in larger diameter tubes can be difficult.
-
Reactor fouling or clogging: The precipitation of materials can block the narrow channels of flow reactors, leading to process interruptions.[16]
-
Capital cost: The initial investment in specialized pumps, reactors, and control systems can be higher than for traditional batch reactors.
Visualizations
Experimental Workflow for Montmorillonite K-10 Catalyzed Synthesis of this compound```dot
Caption: Comparison of Ibuprofen synthesis pathways.
Logical Relationship for Troubleshooting Low Yield in Biocatalysis
Caption: Troubleshooting low yield in biocatalytic esterification.
References
- 1. A three-minute synthesis and purification of ibuprofen: pushing the limits of continuous-flow processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scheikundeinbedrijf.nl [scheikundeinbedrijf.nl]
- 5. medicilon.com [medicilon.com]
- 6. Continuous-Flow Synthesis of Ibuprofen - ChemistryViews [chemistryviews.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CN103664752A - Synthesis process for this compound - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Enzymatic Hydrolytic Resolution of Racemic Ibuprofen Ethyl Ester Using an Ionic Liquid as Cosolvent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A method to prevent clogging and clustering in microfluidic systems using microbubble streaming - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of Topical NSAIDs: Ibuprofen Piconol and Diclofenac
In the landscape of topical non-steroidal anti-inflammatory drugs (NSAIDs), both ibuprofen piconol and diclofenac represent prominent options for localized pain and inflammation management. This guide provides a detailed comparison of their efficacy, mechanisms of action, and the experimental frameworks used to evaluate them, tailored for researchers, scientists, and drug development professionals. While direct comparative clinical trials between this compound and topical diclofenac for the same indication are limited in the public domain, this analysis synthesizes available data to draw objective comparisons.
Mechanism of Action and Formulation
Both ibuprofen and diclofenac exert their primary anti-inflammatory and analgesic effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of pain and inflammation.[1][2] Diclofenac is known to be a more potent inhibitor of COX-2 compared to COX-1, while ibuprofen inhibits both isoforms similarly.[3]
This compound is a formulation that combines ibuprofen with piconol. Piconol is thought to act as a permeation enhancer, facilitating the deeper penetration of ibuprofen into the affected tissues, which may lead to a more rapid onset of action and increased local bioavailability.[1][4]
Topical diclofenac is available in various formulations, including gels, solutions, and patches. These formulations are designed to deliver the drug directly to the site of pain, minimizing systemic exposure and the associated risk of adverse effects commonly seen with oral NSAIDs.[2][5]
Signaling Pathway: NSAID Mechanism of Action
Caption: General signaling pathway for NSAID-mediated inhibition of prostaglandin synthesis.
Comparative Efficacy Data
Topical Diclofenac Efficacy in Osteoarthritis and Acute Pain
Clinical trials have consistently demonstrated the efficacy of topical diclofenac in managing pain associated with osteoarthritis and acute musculoskeletal injuries.[5][6]
| Study Parameter | Topical Diclofenac 1% Gel | Vehicle (Placebo) |
| Mean Change in WOMAC Pain Index (12 weeks) | Significant Improvement | Less Improvement |
| Mean Change in WOMAC Physical Function (12 weeks) | Significant Improvement | Less Improvement |
| Pain on Movement (4 weeks) | Significant Reduction | Less Reduction |
| Global Rating of Disease (12 weeks) | Significant Improvement | Less Improvement |
| Data synthesized from a 12-week, randomized, double-blind, vehicle-controlled study in patients with knee osteoarthritis.[5] |
Topical Ibuprofen vs. Topical Diclofenac for Acute Musculoskeletal Injuries
A single-blind, randomized study compared the efficacy of 5% w/w ibuprofen gel, 1.16% w/w diclofenac gel, and a combination of 5% w/w ibuprofen with 3% w/w levomenthol gel for acute soft-tissue injuries.[7]
| Efficacy Parameter | Ibuprofen Gel (5%) | Diclofenac Gel (1.16%) |
| Median Time to Significant Pain Relief | 25 minutes | 20 minutes |
| Global Pain Relief at 2 hours (7-point scale) | Less Effective | More Effective |
| Results indicate that diclofenac gel provided a shorter median time to significant pain relief and superior global pain relief at 2 hours compared to standard ibuprofen gel.[7] |
In Vitro Skin Permeation and Anti-Inflammatory Activity
An in vitro study using human skin in Franz diffusion cells compared the permeation of various commercially available topical ibuprofen and diclofenac formulations.[3][8] While ibuprofen formulations generally permeated the skin to a greater extent, diclofenac formulations exhibited a higher calculated modified index of topical anti-inflammatory activity (mITAA), which considers both skin absorption and COX-2 inhibitory potency.[3][8][9]
| Parameter | Ibuprofen Formulations | Diclofenac Formulations |
| Cumulative Skin Permeation (24h) | Higher | Lower |
| Modified Index of Topical Anti-inflammatory Activity (mITAA) | 0.37 - 2 | 4 - 32 |
| These in vitro findings suggest that while ibuprofen may penetrate the skin more readily, diclofenac's higher intrinsic anti-inflammatory activity may result in superior overall efficacy.[9][10] |
Experimental Protocols
Clinical Trial Methodology for Topical NSAIDs
A common experimental design for evaluating the efficacy of topical NSAIDs in conditions like osteoarthritis or acute low back pain is a randomized, double-blind, placebo-controlled trial.[6][11][12]
Caption: A generalized workflow for a randomized controlled trial of topical NSAIDs.
Key components of such a protocol typically include:
-
Patient Population: Clearly defined inclusion and exclusion criteria, such as diagnosis of a specific condition (e.g., knee osteoarthritis confirmed by radiography), age, and baseline pain scores.[5][13][14]
-
Intervention: Detailed description of the investigational product (e.g., 1% diclofenac gel), the comparator (e.g., placebo or another active drug), and the dosing regimen (e.g., 4g applied four times daily).[5]
-
Outcome Measures: Primary and secondary endpoints are established to measure efficacy and safety. Common efficacy measures include the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC), Visual Analog Scale (VAS) for pain, and patient global assessment.[5][6] Safety is assessed by monitoring adverse events.
-
Data Analysis: Statistical methods for analyzing the collected data are pre-specified.
In Vitro Skin Permeation Study Methodology
The evaluation of transdermal drug delivery is often conducted using Franz diffusion cells.[8]
Caption: Experimental workflow for an in vitro skin permeation study using Franz diffusion cells.
The key steps in this methodology are:
-
Skin Preparation: Human skin is obtained, dermatomed to a specific thickness, and stored until use.
-
Franz Cell Setup: The skin sample is mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber. The receptor chamber is filled with a suitable receptor fluid (e.g., phosphate-buffered saline with bovine serum albumin) and maintained at a constant temperature.[8]
-
Dosing: A precise amount of the topical formulation is applied to the skin surface in the donor chamber.
-
Sampling and Analysis: At predetermined time points, samples are withdrawn from the receptor fluid and analyzed using a validated analytical method, such as high-performance liquid chromatography (HPLC), to determine the concentration of the permeated drug.[8]
-
Data Calculation: The cumulative amount of drug permeated per unit area and the steady-state flux are calculated from the concentration-time data.
Conclusion
Based on the available evidence, topical diclofenac has a well-established efficacy profile for musculoskeletal pain, supported by numerous clinical trials.[2][5][6] While clinical data for this compound in similar indications is lacking, studies on standard topical ibuprofen suggest it is also effective, although perhaps with a slightly slower onset of significant pain relief compared to diclofenac.[7] The addition of piconol to ibuprofen is intended to enhance its delivery, but further clinical studies are needed to quantify this benefit and establish its comparative efficacy against other topical NSAIDs like diclofenac.[1][4] In vitro data suggests that despite potentially lower skin permeation, diclofenac's potent COX-2 inhibition contributes to a superior overall anti-inflammatory activity index.[3][8][9] For drug development professionals, these findings underscore the importance of considering both formulation-dependent permeation characteristics and the intrinsic pharmacological potency of the active pharmaceutical ingredient when developing new topical pain therapies.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of Skin Permeation and Putative Anti-Inflammatory Activity of Commercially Available Topical Products Containing Ibuprofen and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. haleonhealthpartner.com [haleonhealthpartner.com]
- 6. Topical diclofenac versus placebo: a double blind, randomized clinical trial in patients with osteoarthritis of the knee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of diclofenac gel, ibuprofen gel, and ibuprofen gel with levomenthol for the topical treatment of pain associated with musculoskeletal injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. saigaiin.sakura.ne.jp [saigaiin.sakura.ne.jp]
- 12. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Analysis of Ibuprofen Piconol's Anti-Inflammatory Effects in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ibuprofen piconol's anti-inflammatory performance against other topical non-steroidal anti-inflammatory drugs (NSAIDs). The following sections present a detailed analysis of its efficacy, safety, and mechanism of action, supported by data from clinical trials.
Executive Summary
This compound, a topical NSAID, has demonstrated notable efficacy in treating inflammatory conditions, particularly acne vulgaris.[1][2] Clinical trials have shown significant improvement in inflammatory lesions with a favorable safety profile. While direct head-to-head trials against other topical NSAIDs for broader anti-inflammatory applications are limited, indirect comparisons and mechanistic understanding allow for a valuable assessment of its therapeutic potential. This guide synthesizes available clinical data to offer a comparative perspective for research and development professionals.
Mechanism of Action: Targeting the Inflammatory Cascade
Ibuprofen, the active moiety in this compound, exerts its anti-inflammatory effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, ibuprofen reduces the synthesis of prostaglandins, thereby mitigating the inflammatory response.
The following diagram illustrates the signaling pathway of prostaglandin synthesis and the inhibitory action of ibuprofen.
Caption: Ibuprofen's inhibition of COX enzymes in the arachidonic acid pathway.
Clinical Efficacy of this compound
Clinical trials have primarily focused on the efficacy of this compound in the treatment of acne vulgaris, a condition with a significant inflammatory component.
Summary of Clinical Trial Data for this compound in Acne Vulgaris
| Formulation | Number of Patients | Treatment Duration | Key Efficacy Outcomes | Adverse Events | Citation |
| 3% this compound Cream | 96 | > 4 weeks | 58.3% of patients showed definite or remarkable improvement. | Slight itchy erythema in 1.1% of patients. | [1] |
| 5% this compound Cream | (Ethical drug standard) | - | Established as effective for acne vulgaris. | - | [1] |
| 3% this compound Lotion | 93 | - | 87.1% moderately improved; 57.0% improved. | Adverse effects in 2 cases (very slight). | [2] |
Comparative Performance with Other Topical NSAIDs
Indirect Comparison of Efficacy for Musculoskeletal Pain
A meta-analysis of topical NSAIDs for acute musculoskeletal pain provides "Number Needed to Treat" (NNT) values, which indicate the number of patients that need to be treated for one to experience a significant benefit compared to a placebo. A lower NNT signifies higher efficacy.
| Topical NSAID | Number Needed to Treat (NNT) for Clinical Success | Citation |
| Ketoprofen | 2.6 | |
| Ibuprofen (standard topical) | 3.5 | |
| Piroxicam | 4.2 | |
| Diclofenac | (Not specified in this format) |
Note: These NNT values are for standard topical ibuprofen, not specifically this compound, and are for acute musculoskeletal pain, not acne.
A randomized, double-blind study comparing topical diclofenac gel to oral ibuprofen for acute low back pain found that oral ibuprofen provided a statistically significant greater improvement in function. While this is not a direct comparison of topical formulations, it provides context for the relative efficacy of these active ingredients.
Experimental Protocols
Detailed experimental protocols for the cited this compound clinical trials are not fully available in the public domain. However, a general methodology for a randomized controlled trial of a topical anti-inflammatory agent for skin conditions can be outlined as follows.
Caption: Generalized workflow for a topical anti-inflammatory clinical trial.
Key Components of a Typical Protocol:
-
Study Design: Randomized, double-blind, placebo- or active-controlled, parallel-group study.
-
Patient Population: Clearly defined inclusion and exclusion criteria based on the specific inflammatory condition being studied (e.g., severity of acne, type of musculoskeletal injury).
-
Intervention: Standardized application of the investigational product (e.g., this compound cream) and the control product.
-
Outcome Measures:
-
Primary Efficacy Endpoints: For acne, this often includes the change in inflammatory and non-inflammatory lesion counts and an Investigator's Global Assessment (IGA) score. For musculoskeletal pain, it would involve pain scores (e.g., Visual Analog Scale - VAS) and functional assessments.
-
Secondary Efficacy Endpoints: Patient-reported outcomes, quality of life assessments.
-
Safety Endpoints: Incidence and severity of adverse events, local skin tolerability assessments.
-
-
Statistical Analysis: Appropriate statistical methods to compare the treatment and control groups, such as t-tests or ANCOVA for continuous data and chi-squared tests for categorical data.
Conclusion
This compound has demonstrated clinical efficacy and a favorable safety profile in the treatment of inflammatory acne vulgaris.[1][2] Its mechanism of action, centered on the inhibition of prostaglandin synthesis, is well-established for the ibuprofen moiety. While direct comparative data against other topical NSAIDs for a broad range of inflammatory conditions is an area for future research, the available evidence suggests it is a valuable therapeutic agent. For researchers and drug development professionals, this compound represents a promising topical anti-inflammatory with a solid foundation of clinical use in specific dermatological conditions. Further investigation into its comparative efficacy in other inflammatory dermatoses and musculoskeletal conditions is warranted.
References
Ibuprofen Piconol vs. Other NSAIDs for Musculoskeletal Pain: A Comparative Guide
Executive Summary
For researchers and drug development professionals navigating the landscape of topical analgesics for musculoskeletal pain, this guide provides a comparative analysis of ibuprofen piconol against other commonly used nonsteroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen, diclofenac, and naproxen. A critical finding of this review is the current lack of published clinical trial data for this compound specifically for musculoskeletal indications. Its clinical evaluation has predominantly focused on dermatological conditions. In contrast, a substantial body of evidence exists for other topical and oral NSAIDs, allowing for a robust comparison of their efficacy and safety in treating musculoskeletal pain. This guide synthesizes the available data, presenting it in a structured format to aid in research and development decisions.
Mechanism of Action: A Shared Pathway with a Delivery Twist
NSAIDs, including ibuprofen, diclofenac, and naproxen, exert their anti-inflammatory and analgesic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[1][2] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa, and COX-2, which is induced by inflammatory stimuli. Most traditional NSAIDs are non-selective inhibitors of both COX-1 and COX-2.
This compound is a compound that combines ibuprofen with piconol.[1] The ibuprofen component follows the established mechanism of COX inhibition.[1][2] Piconol is thought to act as a permeation enhancer, facilitating the delivery of ibuprofen through the skin to the target tissues.[1] This localized delivery aims to achieve therapeutic concentrations at the site of pain and inflammation while minimizing systemic absorption and the associated risk of adverse effects.[2]
Comparative Efficacy for Musculoskeletal Pain
Quantitative data on the efficacy of this compound for musculoskeletal pain is not available in published clinical trials. The available studies for this compound focus on dermatological conditions such as acne vulgaris. Therefore, the following tables compare the efficacy of topical and oral formulations of ibuprofen, diclofenac, and naproxen.
Table 1: Efficacy of Topical NSAIDs for Acute Musculoskeletal Pain (e.g., Sprains, Strains)
| Drug/Formulation | Key Efficacy Outcomes | Source |
| Ibuprofen Gel | NNT for clinical success (at least 50% pain relief) vs. placebo: 3.9. | Cochrane Review |
| Diclofenac Gel (Emulgel®) | NNT for clinical success vs. placebo: 1.8. | Cochrane Review |
| Ketoprofen Gel | NNT for clinical success vs. placebo: 2.5. | Cochrane Review |
| This compound | No data available for musculoskeletal pain. | - |
NNT (Number Needed to Treat): The number of patients who need to be treated for one to benefit compared with a control. A lower NNT indicates greater effectiveness.
Table 2: Efficacy of Topical NSAIDs for Chronic Musculoskeletal Pain (e.g., Osteoarthritis)
| Drug/Formulation | Key Efficacy Outcomes | Source |
| Diclofenac Solution | NNT for at least 50% pain relief over 8-12 weeks vs. placebo: 6.4. | Cochrane Review |
| Diclofenac Gel | NNT for at least 50% pain relief over 8-12 weeks vs. placebo: 11. | Cochrane Review |
| Ketoprofen Gel | NNT for clinical success vs. placebo: 6.9. | Cochrane Review |
| This compound | No data available for musculoskeletal pain. | - |
Table 3: Comparative Efficacy of Oral NSAIDs for Osteoarthritis and Rheumatoid Arthritis
| Drug (Daily Dose) | Comparison in Pain Alleviation | Source |
| Diclofenac (150 mg) | More effective than ibuprofen (2400 mg), naproxen (1000 mg), and celecoxib (200 mg). Similar to etoricoxib (60 mg). | Network Meta-Analysis |
| Ibuprofen (2400 mg) | Less effective than diclofenac (150 mg). | Network Meta-Analysis |
| Naproxen (1000 mg) | Less effective than diclofenac (150 mg). | Network Meta-Analysis |
Safety and Tolerability Profile
The safety profile of this compound in its approved dermatological uses appears favorable, with mainly local skin reactions reported. For other NSAIDs, topical formulations generally have a better systemic safety profile than oral formulations, with a lower incidence of gastrointestinal adverse events.
Table 4: Common Adverse Events of Topical and Oral NSAIDs
| Drug/Formulation | Common Adverse Events | Source |
| Topical Ibuprofen, Diclofenac, Naproxen | Local skin reactions (rash, pruritus, dryness) are the most common. Systemic adverse events are rare. | Cochrane Reviews |
| Oral Ibuprofen, Diclofenac, Naproxen | Gastrointestinal issues (dyspepsia, nausea, ulcers), cardiovascular risks (increased risk of myocardial infarction and stroke with long-term use), renal effects. | Multiple Sources |
| This compound (Topical) | In dermatological studies, reported adverse events include slight itchy erythema. No data on musculoskeletal use. | Clinical Studies (Acne) |
Experimental Protocols: A Representative Clinical Trial Workflow
While a specific protocol for an this compound trial in musculoskeletal pain is unavailable, the following diagram illustrates a typical experimental workflow for a randomized, double-blind, placebo-controlled clinical trial of a topical NSAID for this indication, based on publicly available trial protocols.
Conclusion
While this compound presents an interesting formulation strategy to enhance topical drug delivery, its clinical development for musculoskeletal pain remains undocumented in the public domain. For researchers and clinicians, topical formulations of diclofenac, ibuprofen, and ketoprofen are well-established with robust evidence supporting their efficacy and safety for both acute and chronic musculoskeletal conditions. Oral NSAIDs, particularly diclofenac, have demonstrated strong efficacy, though with a higher risk of systemic side effects. Future research, ideally head-to-head clinical trials, is necessary to determine the potential role of this compound in the management of musculoskeletal pain and to compare its performance against existing topical and oral NSAIDs.
References
Navigating Topical Delivery: A Comparative Analysis of Ibuprofen Permeation from Various Bases
The choice of a topical base, be it a cream, gel, or ointment, significantly impacts the rate and extent of drug delivery through the skin. Factors such as the drug's solubility in the vehicle, the partition coefficient between the vehicle and the stratum corneum, and the physical properties of the base itself all play a critical role in the therapeutic efficacy of a topical product.
Comparative Permeation of Ibuprofen: A Data-Driven Overview
To illustrate the influence of the vehicle on drug delivery, the following table summarizes quantitative data from in vitro and in vivo studies comparing the skin permeation of Ibuprofen from different topical bases. It is important to note that while this data pertains to Ibuprofen, the underlying principles of formulation science suggest that similar trends in permeation can be anticipated for its ester prodrug, Ibuprofen piconol.
| Formulation Type | Key Permeation Parameters | Study Highlights |
| Gel | Highest drug concentration in blood (Cmax) , shortest time to reach Cmax (Tmax) in an in vivo study.[1] | Gel formulations consistently demonstrate superior drug release and permeation compared to creams and ointments.[1][2] |
| Cumulative amount permeated after 24h: 739.6 ± 36.1 µg/cm² (3% w/w Ibuprofen clear gel).[3] | Low viscosity and the solubilized state of the drug in a clear gel contribute to enhanced permeation.[3] | |
| Cream (Emulsion) | Intermediate drug absorption compared to gel and hydrophilic ointment in an in vivo study.[1][2] | The cumulative amount of Ibuprofen permeated after 24 hours was 163.2 ± 9.36 µg/cm² for a cream with solubilized Ibuprofen (3% w/w).[3] |
| A cream with a higher concentration of suspended Ibuprofen (5% w/w) showed a cumulative permeation of 320.8 ± 17.53 µg/cm².[3] | The physical state of the drug (solubilized vs. suspended) and its concentration significantly influence permeation from cream bases.[3] | |
| Ointment | Lowest drug concentration in blood (Cmax) , longest time to reach Cmax (Tmax) in an in vivo study.[1][2] | Hydrophilic ointments tend to exhibit the slowest rate of drug release and permeation.[1][2] |
| Emulgel | Cumulative amount permeated after 24h: 178.5 ± 34.5 µg/cm² (3% w/w Ibuprofen).[3] | Demonstrates permeation characteristics that can be intermediate between creams and gels. |
Experimental Protocols: A Closer Look at Methodology
The data presented above is derived from rigorous experimental protocols designed to assess the percutaneous absorption of topical formulations. A typical in vitro skin permeation study, a cornerstone of topical drug development, follows a well-defined workflow.
In Vitro Skin Permeation Study Protocol
1. Skin Membrane Preparation:
-
Human or animal (e.g., porcine) skin is sourced and prepared. The skin is dermatomed to a specific thickness to ensure consistency across experiments. The stratum corneum, the primary barrier to drug absorption, is kept intact.
2. Diffusion Cell Setup:
-
Franz diffusion cells are commonly employed for in vitro permeation studies. These cells consist of a donor chamber and a receptor chamber, between which the skin membrane is mounted.
-
The receptor chamber is filled with a receptor solution (e.g., phosphate-buffered saline) that is maintained at a constant temperature (typically 32°C or 37°C) and continuously stirred to ensure sink conditions.
3. Formulation Application:
-
A precise amount of the topical formulation is applied to the surface of the skin in the donor chamber.
4. Sampling:
-
At predetermined time intervals, samples are withdrawn from the receptor solution for analysis. The volume of the withdrawn sample is immediately replaced with fresh receptor solution to maintain a constant volume.
5. Drug Quantification:
-
The concentration of the drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
6. Data Analysis:
-
The cumulative amount of drug permeated per unit area of the skin is plotted against time. From this plot, key permeation parameters are calculated, including:
-
Steady-State Flux (Jss): The rate of drug permeation at a steady state, determined from the slope of the linear portion of the cumulative amount versus time curve.
-
Lag Time (tL): The time taken for the drug to establish a steady-state diffusion profile across the skin, obtained by extrapolating the linear portion of the curve to the x-axis.
-
Permeability Coefficient (Kp): A measure of the drug's ability to permeate the skin, calculated by dividing the steady-state flux by the initial drug concentration in the donor chamber.
-
The following diagram illustrates the typical workflow of an in vitro skin permeation study.
Figure 1. Workflow of a typical in vitro skin permeation study.
Conclusion
The selection of a topical base is a critical determinant of the skin permeation and, consequently, the therapeutic efficacy of Ibuprofen and its derivatives like this compound. The presented data, though focused on Ibuprofen, strongly suggests that gel formulations may offer enhanced delivery compared to creams and ointments. For researchers and drug development professionals, these findings underscore the importance of careful formulation design and rigorous in vitro and in vivo testing to optimize the topical delivery of anti-inflammatory agents. Future research directly comparing the permeation of this compound from various bases is warranted to confirm these extrapolations and to further refine the formulation of this promising API.
References
- 1. Percutaneous absorption of ibuprofen from different formulations. Comparative study with gel, hydrophilic ointment and emulsion cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Percutaneous absorption of ibuprofen from different formulations. Comparative study with gel, hydrophilic ointment and emulsion cream. | Semantic Scholar [semanticscholar.org]
- 3. Evaluation of Formulation Parameters on Permeation of Ibuprofen from Topical Formulations Using Strat-M® Membrane - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro Release Testing for Validating Topical Ibuprofen Formulation Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro release testing methodologies to validate the performance of topical ibuprofen formulations. While direct comparative data for ibuprofen piconol formulations is not extensively available in the public domain, this document outlines the established experimental protocols and presents a comparative analysis of various common ibuprofen formulations, offering a framework for evaluating a new formulation like this compound.
Introduction to In Vitro Release Testing (IVRT)
In vitro release testing is a critical tool in the development and quality control of topical and transdermal drug delivery systems.[1][2] It measures the rate and extent to which the active pharmaceutical ingredient (API) is released from a formulation. This data is crucial for assessing product performance, ensuring batch-to-batch consistency, and providing an indication of in vivo bioavailability. The Franz diffusion cell is a widely accepted apparatus for these studies, simulating the release of a drug from a formulation through a membrane to a receptor fluid.[1][2][3][4]
Experimental Protocols
A standardized and validated protocol is essential for obtaining reproducible in vitro release data. The following section details a typical experimental methodology for evaluating topical ibuprofen formulations using Franz diffusion cells.
Materials and Equipment
-
Franz Diffusion Cells: Vertical glass diffusion cells with a defined diffusion area and receptor volume.
-
Membrane: A synthetic, inert membrane such as polysulfone, cellulose acetate, or Strat-M® is often used for quality control and formulation screening.[2][5] For studies aiming to mimic skin permeation, excised human or animal skin can be utilized.
-
Receptor Medium: A buffered solution, typically phosphate buffer saline (PBS) at a physiological pH of 7.4, is used in the receptor compartment. The addition of a solubilizing agent may be necessary for poorly water-soluble drugs like ibuprofen.
-
Test Formulations: this compound formulation and other comparator ibuprofen formulations (e.g., gel, cream, nanoemulsion).
-
Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common method for quantifying ibuprofen concentrations in the receptor fluid.[4]
-
Other Equipment: Magnetic stirrer, water bath for temperature control, syringe filters, vials, and standard laboratory glassware.
Experimental Setup and Procedure
-
Preparation of Franz Cells: The receptor compartment of the Franz diffusion cell is filled with pre-warmed (32°C ± 1°C) receptor medium, ensuring no air bubbles are trapped. A magnetic stir bar is placed in the receptor compartment for continuous mixing.
-
Membrane Mounting: The selected membrane is mounted between the donor and receptor compartments of the Franz cell and clamped securely.
-
Formulation Application: A precise amount of the test formulation is applied uniformly to the surface of the membrane in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), samples are withdrawn from the receptor compartment. The volume of the withdrawn sample is immediately replaced with fresh, pre-warmed receptor medium to maintain a constant volume.
-
Sample Analysis: The collected samples are analyzed using a validated HPLC method to determine the concentration of ibuprofen.
-
Data Analysis: The cumulative amount of ibuprofen released per unit area of the membrane is plotted against time. The release rate (flux) is calculated from the slope of the linear portion of the curve.
Caption: Experimental workflow for in vitro release testing using Franz diffusion cells.
Comparative Performance of Ibuprofen Formulations
Table 1: In Vitro Permeation of Ibuprofen from Different Cream and Gel Formulations
| Formulation ID | Formulation Type | Ibuprofen Concentration (% w/w) | Cumulative Amount Permeated at 24h (µg/cm²) |
| F2A | Cream (solubilized) | 3 | 163.2 ± 9.36 |
| F3 | Cream (suspended) | 5 | 320.8 ± 17.53 |
| F5 | Emulgel | 3 | 178.5 ± 34.5 |
| F6 | Clear Gel | 3 | 739.6 ± 36.1 |
Data adapted from a study evaluating ibuprofen permeation using a Strat-M® membrane.[5]
Table 2: Comparison of Ibuprofen Release from Different Nanoemulsion Formulations
| Formulation ID | Oil Phase | Ibuprofen Concentration (% w/w) | Mean Flux (µg/cm²/h) |
| F8 | Palm Kernel Oil Esters | 2 | Not explicitly stated, but profiles show higher permeation than F10 |
| F10 | Miglyol 812 | 2 | Not explicitly stated, but profiles show lower permeation than F8 |
Data adapted from a study on nanoemulsions for topical delivery of ibuprofen.[6]
Discussion
The data presented in Table 1 demonstrates that the formulation vehicle significantly influences the in vitro release of ibuprofen. The clear gel formulation (F6) exhibited the highest permeation, suggesting that the vehicle composition allowed for more efficient release of the drug compared to the cream and emulgel formulations.[5] The state of the drug in the formulation (solubilized vs. suspended) also plays a crucial role, as seen in the difference between F2A and F3.[5]
Table 2 indicates that even within the same formulation type, such as nanoemulsions, the choice of excipients like the oil phase can impact the release profile. While direct flux values were not provided in the summary, the study highlighted a greater permeation from the palm kernel oil esters-based nanoemulsion.[6]
For a novel formulation like this compound, it would be hypothesized that its release profile would be influenced by its physicochemical properties, such as its lipophilicity and the composition of the vehicle it is formulated in. Given that this compound is an ester, its partitioning behavior between the formulation and the membrane will be a key determinant of its release rate.
Conclusion
In vitro release testing using Franz diffusion cells is an indispensable method for characterizing and validating the performance of topical ibuprofen formulations. While direct comparative data for this compound is lacking in the public domain, the established methodologies and comparative data for other ibuprofen formulations provide a robust framework for its evaluation. The choice of vehicle, the physical state of the drug within the formulation, and the specific excipients used are all critical factors that will determine the in vitro release profile and, ultimately, the potential therapeutic efficacy of the product. Rigorous in vitro release testing will be essential to demonstrate the performance and quality of any new this compound formulation.
References
- 1. A Comparative Study of Transmembrane Diffusion and Permeation of Ibuprofen across Synthetic Membranes Using Franz Diffusion Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Franz Diffusion Cell Approach for Pre-Formulation Characterisation of Ketoprofen Semi-Solid Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. Evaluation of Formulation Parameters on Permeation of Ibuprofen from Topical Formulations Using Strat-M® Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Assessing the Safety and Tolerability of Ibuprofen Piconol in Comparison to Other Topical NSAIDs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety and tolerability profile of Ibuprofen piconol with other commonly used topical non-steroidal anti-inflammatory drugs (NSAIDs). The information is supported by available experimental data and detailed methodologies to aid in research and development efforts.
Executive Summary
This compound, a conjugate of ibuprofen and piconol, is formulated to enhance the topical delivery of the active NSAID. While direct comparative safety and tolerability data against other topical NSAIDs for musculoskeletal pain are limited, existing clinical studies on this compound, primarily for acne vulgaris, suggest a favorable local safety profile with a low incidence of mild cutaneous adverse events. Other topical NSAIDs, such as diclofenac, ketoprofen, and ibuprofen, are also generally well-tolerated for musculoskeletal conditions, with localized skin reactions being the most commonly reported side effects. Systemic adverse events are significantly lower with topical administration compared to oral NSAIDs for all these agents. This guide synthesizes the available data to facilitate a comparative assessment.
Comparative Safety and Tolerability Data
The following tables summarize the reported adverse events for this compound and other selected topical NSAIDs based on available clinical trial data. It is important to note that the data for this compound is primarily from studies in patients with acne vulgaris, which may not be directly comparable to the use of other topical NSAIDs for musculoskeletal pain.
Table 1: Adverse Events Reported in Clinical Trials of Topical this compound for Acne Vulgaris
| Formulation | Number of Patients | Adverse Events Reported | Incidence Rate | Reference |
| 3% this compound Lotion | 97 | 2 cases of "very slight" adverse reactions | 2.1% | [1] |
| 3% this compound Cream | 95 | 1 case of "slight itchy erythema" | 1.1% | [2] |
Table 2: Common Adverse Events Associated with Other Topical NSAIDs for Musculoskeletal Pain
| Topical NSAID | Common Local Adverse Events | Systemic Adverse Events | Reference |
| Diclofenac | Dryness, exfoliation, erythema, pruritus, pain, induration, rash, scabbing.[3] | Rare, but can include gastrointestinal issues.[4] | [3][4] |
| Ibuprofen | Mild redness, drying, tingling, or burning sensation.[5] | Rare, but can include gastrointestinal upset if significant systemic absorption occurs.[6][7] | [5][6][7] |
| Ketoprofen | Local skin reactions.[8] Photosensitivity reactions are a notable concern.[9] | Rare. | [8][9] |
Signaling Pathway and Experimental Workflows
To understand the mechanism of action and the methods used to assess the safety of topical NSAIDs, the following diagrams illustrate the relevant signaling pathway and experimental workflows.
Mechanism of Action of NSAIDs
NSAIDs exert their anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.[10]
Figure 1: Simplified signaling pathway of NSAID action.
Experimental Workflows for Safety Assessment
The safety and tolerability of topical drugs are evaluated through a series of preclinical and clinical studies. Key assessments include skin irritation and sensitization potential, as well as phototoxicity.
Human Repeat Insult Patch Test (HRIPT) for Skin Sensitization
The HRIPT is a standard method to assess the potential of a substance to cause allergic contact dermatitis.
Figure 2: Workflow for a Human Repeat Insult Patch Test.
In Vitro Phototoxicity Testing
This workflow outlines a common method to assess the potential for a substance to cause a phototoxic reaction when exposed to light.
Figure 3: Workflow for in vitro phototoxicity testing.
Detailed Experimental Protocols
Detailed protocols for the key experiments cited are crucial for the replication and validation of findings. While the specific protocols for the this compound studies are not publicly available in full detail, the following are generalized methodologies for common safety and efficacy assessments of topical NSAIDs.
Human Repeat Insult Patch Test (HRIPT) Protocol
-
Objective: To determine the skin irritation and sensitization potential of a topical formulation.
-
Study Population: Healthy volunteers with no known skin diseases.
-
Methodology:
-
Induction Phase: A small amount of the test material is applied to the skin under an occlusive or semi-occlusive patch for 24-48 hours. This is repeated nine times over a three-week period at the same application site. The site is evaluated for signs of irritation (erythema, edema) before each new application.[10]
-
Rest Phase: A two-week period with no application of the test material allows for the development of any potential delayed hypersensitivity.
-
Challenge Phase: The test material is applied to a naive skin site (a site not previously exposed) under a patch for 24-48 hours.
-
Evaluation: The challenge site is evaluated for signs of a contact dermatitis reaction at 24, 48, and 72 hours after patch removal. The severity of any reaction is scored.[10]
-
In Vitro Skin Permeation Study
-
Objective: To assess the rate and extent of drug absorption through the skin.
-
Methodology:
-
Skin Preparation: Excised human or animal skin is mounted on a Franz diffusion cell, which consists of a donor and a receptor chamber.[11]
-
Application: The topical formulation is applied to the outer surface of the skin in the donor chamber.
-
Receptor Fluid: The receptor chamber is filled with a fluid (e.g., phosphate-buffered saline) that is maintained at a physiological temperature.[11]
-
Sampling: Samples are collected from the receptor fluid at predetermined time points to measure the concentration of the drug that has permeated through the skin.[12]
-
Analysis: The drug concentration in the samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).[12]
-
Cyclooxygenase (COX) Inhibition Assay
-
Objective: To determine the inhibitory activity of the NSAID on COX-1 and COX-2 enzymes.
-
Methodology:
-
Enzyme Preparation: Purified recombinant COX-1 and COX-2 enzymes are used.
-
Incubation: The enzyme is incubated with the test compound (NSAID) at various concentrations.
-
Substrate Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.
-
Detection: The product of the enzymatic reaction, typically Prostaglandin E2 (PGE2), is measured. This can be done using various methods, such as an enzyme-linked immunosorbent assay (ELISA).[10][13]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated.
-
Prostaglandin E2 (PGE2) Immunoassay
-
Objective: To quantify the amount of PGE2 produced, which is an indicator of COX enzyme activity.
-
Methodology: This is a competitive enzyme immunoassay.
-
Plate Coating: A microplate is coated with antibodies specific for PGE2.
-
Competitive Binding: The sample (containing an unknown amount of PGE2) and a fixed amount of enzyme-labeled PGE2 are added to the wells. They compete for binding to the antibodies.
-
Washing: The plate is washed to remove any unbound substances.
-
Substrate Addition: A substrate for the enzyme is added, which results in a color change.
-
Measurement: The intensity of the color is measured using a microplate reader. The color intensity is inversely proportional to the concentration of PGE2 in the sample.
-
Quantification: The concentration of PGE2 in the sample is determined by comparing its absorbance to a standard curve.
-
Conclusion
Based on the currently available data, this compound appears to have a favorable safety and tolerability profile when applied topically, with a low incidence of mild, localized skin reactions. This is consistent with the safety profile of other topical NSAIDs used for musculoskeletal pain, which are generally well-tolerated and associated with a much lower risk of systemic adverse events compared to their oral counterparts. However, the lack of direct comparative studies between this compound and other topical NSAIDs for the same indication necessitates a cautious interpretation of these findings. Further well-designed clinical trials directly comparing the safety and tolerability of this compound with other topical NSAIDs for musculoskeletal conditions are warranted to provide a more definitive assessment for drug development professionals.
References
- 1. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 2. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. weldricks.co.uk [weldricks.co.uk]
- 5. Topical Administration of Ibuprofen for Injured Athletes: Considerations, Formulations, and Comparison to Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medicines.org.uk [medicines.org.uk]
- 7. Safety of Topical Non-steroidal Anti-Inflammatory Drugs in Osteoarthritis: Outcomes of a Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phototoxic drug reaction due to topical NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of Skin Permeation and Putative Anti-Inflammatory Activity of Commercially Available Topical Products Containing Ibuprofen and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the In Vitro Permeation Parameters of Topical Diclofenac Sodium from Transdermal Pentravan® Products and Hydrogel Celugel Through Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cloud-clone.com [cloud-clone.com]
- 13. raybiotech.com [raybiotech.com]
Evaluating the Synergistic Potential of Ibuprofen Piconol in Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Published: November 5, 2025
This guide provides a comparative analysis of the potential synergistic effects of Ibuprofen piconol when combined with other active ingredients. Due to a lack of specific published studies on the synergistic effects of this compound, this document leverages available data on ibuprofen to extrapolate and evaluate potential combination benefits. The information herein is intended to guide future research and development in topical and transdermal formulations.
Introduction to this compound
This compound is an ester of ibuprofen, a well-established nonsteroidal anti-inflammatory drug (NSAID), and 2-pyridinemethanol. The piconol moiety is understood to enhance the topical delivery and absorption of ibuprofen, potentially leading to improved localized anti-inflammatory and analgesic effects with reduced systemic exposure. The primary mechanism of action of the ibuprofen component is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key in the synthesis of prostaglandins, mediators of inflammation and pain.
Potential for Synergistic Effects with Other Active Ingredients
Section A: Synergistic Potential with Antimicrobial Agents
The combination of an anti-inflammatory agent like this compound with antimicrobial agents is a rational approach for treating inflammatory skin conditions with a microbial component, such as acne vulgaris or infected eczema. The anti-inflammatory action of ibuprofen can alleviate symptoms like redness and swelling, while the antimicrobial agent targets the underlying infection.
Comparison with Antibiotics
Studies have investigated the synergistic effects of ibuprofen with various antibiotics against skin pathogens. This suggests a potential for this compound to be effectively co-formulated with antibiotics.
Table 1: Summary of In Vitro Synergistic Effects of Ibuprofen with Antibiotics against Skin Pathogens
| Pathogen | Antibiotic | Ibuprofen Concentration | Observed Synergistic Effect | Reference |
| Staphylococcus aureus | Ciprofloxacin | Sub-inhibitory | Enhanced bactericidal activity | [1] |
| Pseudomonas aeruginosa | Ciprofloxacin | Sub-inhibitory | Reduced biofilm formation | [2] |
| Cutibacterium acnes | Clindamycin | Not specified | Potentially reduced inflammation and bacterial load | [3] |
Experimental Protocol: Checkerboard Microdilution Assay for Synergy Testing
This protocol outlines a standard method for determining the synergistic activity of this compound and an antibiotic against a relevant skin pathogen.
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and the chosen antibiotic in an appropriate solvent (e.g., DMSO).
-
Prepare Mueller-Hinton broth (or another suitable bacterial growth medium).
-
Culture the target bacterium (e.g., S. aureus) to a logarithmic growth phase and standardize the inoculum to a concentration of approximately 5 x 10^5 CFU/mL.
-
-
Assay Setup:
-
In a 96-well microtiter plate, create a two-dimensional serial dilution of this compound (e.g., along the rows) and the antibiotic (e.g., along the columns).
-
Add the standardized bacterial inoculum to each well.
-
Include wells with each drug alone, as well as a growth control (no drug) and a sterility control (no bacteria).
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination:
-
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
-
Interpret the FICI value:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Additive/Indifference
-
FICI > 4: Antagonism
-
-
Section B: Synergistic Potential with Corticosteroids
The combination of a topical NSAID like this compound with a corticosteroid could offer a synergistic anti-inflammatory effect, potentially allowing for a lower dose of the corticosteroid and reducing the risk of its associated side effects, such as skin atrophy.
Comparison with Topical Corticosteroids
While direct studies on this compound with corticosteroids are lacking, research on ibuprofen combined with corticosteroids for UVB-induced inflammation provides evidence of a synergistic effect.
Table 2: Synergistic Anti-inflammatory Effects of Oral Ibuprofen and Topical Corticosteroids in a Sunburn Model
| Treatment Group | Reduction in Skin Blood Flow (SBF) at Max Erythema | Conclusion | Reference |
| Ibuprofen alone | 33-40% | Moderate effect | [4] |
| Betamethasone dipropionate (topical) alone | 17% | Mild effect | [4] |
| Ibuprofen + Betamethasone dipropionate | 42-58% | Synergistic effect observed | [4] |
Experimental Protocol: Carrageenan-Induced Paw Edema Model for Anti-inflammatory Synergy
This in vivo protocol is a standard method to assess the anti-inflammatory effects of topically applied agents.
-
Animal Model:
-
Use male Wistar rats (150-200g).
-
Divide animals into treatment groups (e.g., Vehicle, this compound, Corticosteroid, Combination).
-
-
Induction of Inflammation:
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat to induce localized edema.
-
-
Treatment Application:
-
Thirty minutes prior to carrageenan injection, topically apply the respective formulations to the paw surface.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group at each time point.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine if the combination therapy shows a significantly greater reduction in edema compared to the individual agents.
-
Signaling Pathways and Mechanisms of Synergy
The potential synergistic effects of this compound with other active ingredients can be attributed to their complementary mechanisms of action.
-
With Antimicrobials: this compound reduces the inflammatory response to bacterial components, while the antibiotic directly reduces the bacterial load. This dual action can lead to a more rapid resolution of infection and inflammation.
-
With Corticosteroids: Both NSAIDs and corticosteroids inhibit inflammatory pathways, but through different mechanisms. Ibuprofen inhibits prostaglandin synthesis via COX enzymes, while corticosteroids have broader effects, including the inhibition of phospholipase A2 (upstream of COX) and the suppression of pro-inflammatory gene expression. Targeting the inflammatory cascade at multiple points can result in a more potent anti-inflammatory effect.
Conclusion and Future Directions
While direct evidence for the synergistic effects of this compound with other active ingredients is currently limited, the extensive data on ibuprofen suggest a strong potential for such benefits. The enhanced topical delivery offered by the piconol ester may further augment these synergistic outcomes.
Future research should focus on conducting in vitro and in vivo studies, as outlined in the experimental protocols above, to generate quantitative data on the synergistic effects of this compound in combination with various antimicrobial and anti-inflammatory agents. Such studies are crucial for the development of novel and more effective topical therapies for a range of dermatological conditions.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing topical combination therapy for the treatment of acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic effects of oral nonsteroidal drugs and topical corticosteroids in the therapy of sunburn in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Ibuprofen Piconol in a Laboratory Setting
For researchers and scientists handling Ibuprofen Piconol, a non-steroidal anti-inflammatory agent, proper disposal is paramount to ensure laboratory safety and environmental protection. Due to conflicting information regarding its classification, a cautious approach to waste management is essential.
While one Safety Data Sheet (SDS) classifies this compound as not a hazardous substance, another indicates it poses risks including acute oral toxicity, skin and eye irritation, and respiratory tract irritation.[1] In light of this discrepancy, it is prudent to manage this compound as a hazardous chemical waste to minimize potential risks.
Key Chemical and Physical Properties
A summary of this compound's properties relevant to its handling and disposal is provided below.
| Property | Value |
| Molecular Formula | C₁₉H₂₃NO₂ |
| Molecular Weight | 297.4 g/mol |
| CAS Number | 64622-45-3[2] |
| Storage Temperature | +4°C |
| Purity | >95% (HPLC)[3] |
Experimental Protocol for Disposal
The following protocol outlines the step-by-step procedure for the safe disposal of this compound waste in a laboratory environment. This guidance is based on standard practices for handling hazardous chemical waste.
Objective: To safely collect, label, and arrange for the disposal of solid and liquid this compound waste in accordance with institutional and regulatory guidelines.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, gloves, lab coat.
-
Designated hazardous waste container (chemically compatible, with a secure lid).
-
Hazardous waste labels.
-
Secondary containment for liquid waste.
Procedure:
Step 1: Waste Identification and Segregation
-
Treat all forms of this compound waste (solid, liquid, contaminated labware) as hazardous.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4] Incompatible chemicals should be kept separate to avoid dangerous reactions.[5]
Step 2: Waste Collection
-
Solid Waste (e.g., unused powder, contaminated weigh boats, gloves):
-
Place all solid waste directly into a designated, clearly labeled hazardous waste container.
-
Ensure the container is kept closed when not in use.[6]
-
-
Liquid Waste (e.g., solutions containing this compound):
Step 3: Labeling
-
Label the waste container clearly with the words "Hazardous Waste."[6]
-
Identify the contents, including "this compound" and any solvents or other chemicals present, with their approximate concentrations and volumes.
-
Indicate the date when waste was first added to the container.[6]
Step 4: Storage
-
Store the waste container in a designated satellite accumulation area within the laboratory.[6]
-
This area should be at or near the point of generation and under the control of laboratory personnel.[4]
-
Ensure the storage area is away from drains and incompatible materials.
Step 5: Disposal
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[6]
-
Do not dispose of this compound waste down the drain or in the regular trash.[4][7] Non-hazardous pharmaceutical waste should also not be disposed of in regular trash.[7][8]
-
Follow all instructions provided by EHS for the pickup and handover of the waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | C19H23NO2 | CID 3673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS 64622-45-3 | LGC Standards [lgcstandards.com]
- 4. danielshealth.com [danielshealth.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. easyrxcycle.com [easyrxcycle.com]
- 8. usbioclean.com [usbioclean.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
